4-Chloro-2-(4-formylphenyl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(4-formylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-11-5-6-12(14(17)18)13(7-11)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSIDDHHIXPRNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688919 | |
| Record name | 5-Chloro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-46-7 | |
| Record name | 5-Chloro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid, a key building block in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant data to aid researchers in the successful preparation of this molecule.
Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process, beginning with the synthesis of the requisite starting materials, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers a versatile and efficient route to the target molecule.
The overall synthetic scheme is presented below:
A Technical Guide to the Physical Properties of 4-Chloro-2-(4-formylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloro-2-(4-formylphenyl)benzoic acid. Due to the limited availability of specific experimental data for this compound, this guide also includes detailed, standard experimental protocols for determining key physical characteristics, offering a framework for laboratory investigation. Furthermore, a plausible synthetic pathway is visualized to aid in understanding its chemical context.
Core Physical and Chemical Data
The primary identifying information for this compound is summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1261929-46-7 | [1][2] |
| Molecular Formula | C14H9ClO3 | [1] |
| Molecular Weight | 260.67 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Data for Structurally Related Compounds
For comparative context, the physical properties of two structurally similar, yet distinct, compounds are provided below. These compounds are frequently cross-referenced in searches for the title compound and offer insight into the expected properties.
Table 2: Physical Properties of 4-(4-formylphenyl)benzoic acid
| Property | Value | Source |
| CAS Number | 70916-98-2 | [3] |
| Molecular Formula | C14H10O3 | [3] |
| Molecular Weight | 226.2 g/mol | [3] |
| Appearance | Solid | N/A |
| Flash Point | 150 °C | [3] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of solid organic acids like this compound are outlined below.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity.[4] A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.[4]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.[4][5]
-
Heating: The sample is heated gradually, with the temperature rise slowed to approximately 1-2°C per minute as the expected melting point is approached.[4]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[6]
Solubility Testing
The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups.[7] For an organic acid, solubility in aqueous bases is a key characteristic.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of solvents should be tested, including water, 5% aqueous sodium bicarbonate (NaHCO3), 5% aqueous sodium hydroxide (NaOH), and common organic solvents (e.g., ethanol, acetone, diethyl ether).[7][8]
-
Procedure:
-
Approximately 25 mg of the solid compound is placed into a test tube.[7]
-
0.75 mL of the chosen solvent is added in portions.[7]
-
The test tube is vigorously shaken after each addition for a set period (e.g., 10-20 seconds).[8]
-
The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.[8]
-
-
Interpretation for an Organic Acid:
-
Insoluble in water, soluble in 5% NaHCO3 and 5% NaOH: Strong indication of a carboxylic acid functional group.[9]
-
Insoluble in water and 5% NaHCO3, but soluble in 5% NaOH: Suggests a weaker acidic group, such as a phenol.[10]
-
Solubility in organic solvents: Provides information on the overall polarity of the molecule.
-
Mandatory Visualizations
Plausible Synthetic Pathway
The synthesis of biphenyl carboxylic acids is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12][13][14] This method allows for the formation of the carbon-carbon bond between the two aromatic rings. A plausible synthetic route for this compound is depicted below.
Caption: Plausible synthesis of the target compound via Suzuki-Miyaura coupling.
Experimental Workflow for Physical Property Determination
The logical flow for characterizing a novel solid organic compound in the laboratory is outlined in the following diagram.
Caption: Workflow for the physical characterization of the target compound.
References
- 1. This compound,(CAS# 1261929-46-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 1261929-46-7 CAS Manufactory [m.chemicalbook.com]
- 3. 4-(4-formylphenyl)benzoic acid | 70916-98-2 | VCA91698 [biosynth.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. bellevuecollege.edu [bellevuecollege.edu]
- 9. scribd.com [scribd.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 14. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl<sub>2</sub> nanocatalyst - ProQuest [proquest.com]
An In-depth Technical Guide to 4-Chloro-2-(4-formylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2-(4-formylphenyl)benzoic acid, a biaryl carboxylic acid of interest in synthetic and medicinal chemistry. This document details its chemical identity, structural information, a plausible synthetic route, and potential applications based on the activities of structurally related compounds.
Chemical Identity and Structure
CAS Number: 1261929-46-7[1]
Molecular Formula: C₁₄H₉ClO₃[1]
Structure:
The structure of this compound consists of a benzoic acid ring substituted with a chlorine atom at the 4-position and a 4-formylphenyl group at the 2-position.
Caption: Synthetic workflow for this compound.
Potential Applications in Drug Development
While specific biological activities for this compound are not extensively documented, the structural motifs present in this molecule are found in compounds with known pharmacological relevance. Benzoic acid derivatives are a common feature in many therapeutic agents.
The biaryl structure is a key pharmacophore in many drugs, and the presence of a reactive aldehyde group allows for further chemical modifications, such as the formation of Schiff bases or reductive amination, to generate libraries of new chemical entities for screening.
Hypothetical Signaling Pathway Involvement
Structurally related compounds, such as certain substituted pyrazole derivatives containing a formylphenyl benzoic acid moiety, have shown antimicrobial activity, particularly against resistant bacterial strains like Acinetobacter baumannii. [2]Although the precise mechanism for such compounds is often multifactorial, a potential pathway could involve the inhibition of key bacterial enzymes essential for survival or virulence.
The following diagram illustrates a hypothetical mechanism of action where a derivative of this core structure could inhibit a bacterial signaling pathway.
Caption: Hypothetical inhibition of a bacterial metabolic pathway.
Conclusion
This compound is a valuable chemical entity with potential for further exploration in synthetic and medicinal chemistry. Its synthesis is accessible through modern cross-coupling techniques, and its structure contains functionalities that are amenable to further derivatization. Future research into the biological activities of this compound and its derivatives could uncover novel applications in drug discovery and materials science.
References
An In-depth Technical Guide on the Spectroscopic Data of 4-Chloro-2-(4-formylphenyl)benzoic acid
Introduction
4-Chloro-2-(4-formylphenyl)benzoic acid is a multifaceted organic compound featuring a chlorinated benzoic acid backbone substituted with a formyl-functionalized phenyl ring. This unique arrangement of functional groups suggests its potential utility as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by experimental data from analogous structures.
Predicted Spectroscopic Data
Due to the absence of direct experimental data for this compound, the following tables summarize the spectroscopic data of closely related compounds. This comparative data allows for an informed prediction of the spectral properties of the target molecule.
¹H NMR Spectroscopy Data
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the carboxylic acid proton. The chemical shifts will be influenced by the electronic effects of the chloro, formyl, and carboxyl groups.
Table 1: ¹H NMR Data of Related Benzoic Acid Derivatives
| Compound Name | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Chlorobenzoic acid [1] | CDCl₃ | 8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) |
| 4-Chlorobenzoic acid [2] | MeOD | 7.89 (d, J = 8.6 Hz, 2H), 7.38 (d, J = 8.6 Hz, 2H) |
| 4-Formylbenzoic acid | DMSO-d₆ | 13.5 (s, 1H, COOH), 10.14 (s, 1H, CHO), 8.17 (d, J=8.0 Hz, 2H), 8.05 (d, J=8.0 Hz, 2H) |
| 4-(4-formylphenyl)benzoic acid | - | Data not available |
For this compound, one would anticipate a complex aromatic region with multiple distinct multiplets due to the unsymmetrical substitution pattern. The aldehyde proton should appear as a singlet around 10 ppm, and the carboxylic acid proton as a broad singlet at a downfield shift, typically above 11 ppm.
¹³C NMR Spectroscopy Data
The carbon NMR spectrum will provide information on all unique carbon environments within the molecule, including the carbonyl carbons of the carboxylic acid and aldehyde, and the aromatic carbons.
Table 2: ¹³C NMR Data of Related Benzoic Acid Derivatives
| Compound Name | Solvent | Chemical Shifts (δ, ppm) |
| 2-Chlorobenzoic acid [1] | CDCl₃ | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 |
| 4-Chlorobenzoic acid [2] | MeOD | 168.7, 140.2, 132.3, 129.7 |
| 4-Formylbenzoic acid | - | Data not available |
| 4-(4-formylphenyl)benzoic acid | - | Data not available |
In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the carboxylic acid is expected in the 165-175 ppm range, while the aldehyde carbonyl carbon should appear further downfield, around 190 ppm. The aromatic region will show a number of signals corresponding to the substituted benzene rings.
Infrared (IR) Spectroscopy Data
The IR spectrum is instrumental in identifying the key functional groups present in the molecule.
Table 3: Key IR Absorption Frequencies of Related Functional Groups
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Reference Compound Example |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Benzoic acid |
| Carboxylic Acid | C=O stretch | 1710-1680 | Aromatic carboxylic acids |
| Aldehyde | C-H stretch | 2850-2800 and 2750-2700 | General aldehydes |
| Aldehyde | C=O stretch | 1715-1695 | Aromatic aldehydes |
| Aromatic Ring | C=C stretch | 1600-1450 | General aromatic compounds |
| C-Cl | Stretch | 800-600 | Aryl chlorides |
The IR spectrum of this compound should prominently display a broad O-H stretch for the carboxylic acid, two distinct C=O stretching bands for the carboxylic acid and aldehyde functionalities, and characteristic aromatic C=C stretching absorptions.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data of Related Compounds
| Compound Name | Ionization Mode | [M]+ or [M-H]⁻ (m/z) | Key Fragments (m/z) |
| 4-Chlorobenzoic acid [2] | ESI- | 155.2 | - |
| 4-(4-formylphenyl)benzoic acid | - | Expected: 226.23 (as [M]+) | Fragments corresponding to loss of -OH, -COOH, and -CHO |
For this compound (Molecular Formula: C₁₄H₉ClO₃, Molecular Weight: 260.67 g/mol ), the mass spectrum is expected to show a molecular ion peak at m/z 260 and 262 in an approximate 3:1 ratio, which is characteristic of the presence of a chlorine atom. Common fragmentation pathways would involve the loss of water (H₂O), the carboxyl group (-COOH), and the formyl group (-CHO).
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for aromatic carboxylic acids. Specific parameters may need to be optimized for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is suitable for polar molecules like carboxylic acids, typically in negative ion mode to detect the [M-H]⁻ ion. Electron Ionization (EI) can also be used, which will provide more extensive fragmentation information.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification remains essential for definitive structural confirmation and characterization.
References
Solubility Profile of 4-Chloro-2-(4-formylphenyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4-Chloro-2-(4-formylphenyl)benzoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on reported qualitative solubility and provides a comprehensive experimental protocol for determining precise solubility values. Furthermore, it explores the key physicochemical factors that govern the solubility of this compound.
Solubility Data
Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments have indicated its solubility in select organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | CAS Number | Solubility |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble[1] |
| Methanol | 67-56-1 | Slightly Soluble[1] |
Note: "Slightly Soluble" indicates that the solute has a solubility typically in the range of 1-10 g/L.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocol, based on the saturation shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Water)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the filtered sample solution using a calibrated HPLC method (or other analytical technique).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered sample solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a solid compound.
Factors Influencing Solubility
As no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates the key molecular and environmental factors that influence its solubility.
References
The Emerging Potential of 4-Chloro-2-(4-formylphenyl)benzoic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic introduction of substituents allows for the fine-tuning of physicochemical and pharmacological properties. This technical guide explores the potential applications of a specific, yet underexplored, derivative: 4-Chloro-2-(4-formylphenyl)benzoic acid . By dissecting the roles of its key structural features—the biphenyl core, the chloro substituent, and the reactive formyl group—we delineate its promise as a versatile building block for the synthesis of novel therapeutics. This document provides a comprehensive overview of its synthetic accessibility, potential biological targets based on structurally related compounds, and detailed, representative experimental protocols for its synthesis and derivatization.
Introduction: The Biphenyl Carboxylic Acid Scaffold
Biphenyl derivatives are integral to modern drug discovery, prized for their rigid structure which can facilitate high-affinity interactions with biological targets.[1] The carboxylic acid group, in particular, enhances polarity and hydrophilicity, often improving a compound's pharmacokinetic profile.[1] Several successful drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) Flurbiprofen, Diflunisal, and Fenbufen, are built upon this scaffold, demonstrating its clinical relevance.[1] More recent research has identified biphenyl carboxylic acids as potent inhibitors of targets such as URAT1 for the treatment of gout and as agents for preventing bone loss.[2][3]
The subject of this guide, this compound, combines this established scaffold with two key functional groups that offer significant advantages in drug design.
Core Structural Features and Their Implications in Drug Design
The medicinal chemistry potential of this compound can be understood by examining its constituent parts:
-
The 2-Arylbenzoic Acid Core: This non-planar biphenyl structure provides a three-dimensional framework that can be exploited for selective binding to protein targets. It serves as a versatile starting point for creating diverse chemical libraries.
-
The Chloro Substituent: The presence of a chlorine atom can profoundly impact a molecule's properties. It can enhance metabolic stability by blocking sites of oxidation, increase membrane permeability, and improve binding affinity through halogen bonding. This is often referred to as the "magic chloro" effect in medicinal chemistry.
-
The Formyl Group: The aldehyde functionality is a highly versatile reactive handle. It can be readily transformed into a wide array of other functional groups, allowing for extensive derivatization to explore structure-activity relationships (SAR).[4] Common transformations include reductive amination to form amines, oxidation to carboxylic acids, and conversion to various heterocyclic systems.
Below is a diagram illustrating the key functional components of the molecule.
References
Reactivity of the Formyl Group in 4-Chloro-2-(4-formylphenyl)benzoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the formyl group in 4-Chloro-2-(4-formylphenyl)benzoic acid. This biphenyl derivative possesses a unique combination of functional groups—a formyl (aldehyde) group, a carboxylic acid, and a chloro substituent—making it a versatile building block in medicinal chemistry and materials science. This document details the expected reactivity of the formyl moiety, outlining key chemical transformations such as oxidation, reduction, and carbon-carbon bond-forming reactions. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide presents generalized experimental protocols and representative data based on well-established reactions of analogous aromatic aldehydes. The potential applications of this compound and its derivatives in drug discovery, particularly in the context of signaling pathway modulation, are also discussed.
Introduction
This compound is a biaryl compound characterized by a formyl group and a carboxylic acid on separate phenyl rings, with a chlorine atom substituting one of the rings. The formyl group, an aromatic aldehyde, is the primary focus of this guide due to its susceptibility to a wide range of chemical modifications, allowing for the synthesis of diverse derivatives with potential biological activities. The electronic properties of the biphenyl system, influenced by the electron-withdrawing chloro and carboxylic acid groups, modulate the reactivity of the formyl group. Understanding this reactivity is crucial for the rational design of novel therapeutic agents and functional materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₉ClO₃ |
| Molecular Weight | 260.67 g/mol |
| CAS Number | 1261929-46-7 |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols |
Reactivity of the Formyl Group
The formyl group in this compound is a versatile functional handle for a variety of organic transformations. As an aromatic aldehyde, its reactivity is somewhat attenuated compared to aliphatic aldehydes due to the resonance stabilization of the benzene ring. Nevertheless, it readily undergoes several key reactions.
Oxidation
The formyl group can be easily oxidized to a carboxylic acid, yielding the corresponding dicarboxylic acid derivative. This transformation is typically achieved using strong oxidizing agents.
Table 2: Representative Data for Oxidation of an Aromatic Aldehyde
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| KMnO₄ | Water/Pyridine | 100 | 2 | ~85 |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 - 25 | 1 | ~90 |
| Ag₂O (Tollens' reagent) | Water/Ethanol | 25 | 12 | ~95 |
Experimental Protocol: Oxidation with Potassium Permanganate
-
Dissolve 1.0 equivalent of this compound in a mixture of water and pyridine.
-
Heat the solution to 100°C.
-
Slowly add a solution of 1.5 equivalents of potassium permanganate (KMnO₄) in water.
-
Maintain the reaction at 100°C for 2 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bisulfite.
-
Acidify the mixture with hydrochloric acid (HCl) to precipitate the dicarboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Reduction
The formyl group can be selectively reduced to a primary alcohol. This is a common transformation in the synthesis of various biologically active molecules.
Table 3: Representative Data for Reduction of an Aromatic Aldehyde
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 - 25 | 1 | >95 |
| Lithium Aluminum Hydride (LiAlH₄) | THF/Ether | 0 | 0.5 | >95 |
| Hydrogen (H₂) with Pd/C | Ethanol/Ethyl Acetate | 25 | 4 | >90 |
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve 1.0 equivalent of this compound in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add 1.1 equivalents of sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction at room temperature for 1 hour, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with dilute HCl to pH ~2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alcohol.
Carbon-Carbon Bond Forming Reactions
The electrophilic nature of the formyl carbon allows for a variety of carbon-carbon bond-forming reactions, which are fundamental in building molecular complexity.
The Wittig reaction converts the aldehyde into an alkene. The geometry of the resulting alkene depends on the nature of the Wittig reagent used.[1][2]
Table 4: Representative Data for the Wittig Reaction with an Aromatic Aldehyde
| Wittig Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| (Ph₃P=CH₂) | n-BuLi | THF | -78 to 25 | 2 | ~80-90 |
| (Ph₃P=CHCO₂Et) (stabilized ylide) | NaH | DMF | 25 | 12 | ~70-85 |
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
To a suspension of 1.1 equivalents of a phosphonium salt (e.g., (triphenylphosphoranylidene)acetate) in anhydrous Dimethylformamide (DMF), add 1.1 equivalents of sodium hydride (NaH) at 0°C.
-
Stir the mixture at room temperature for 1 hour to generate the ylide.
-
Add a solution of 1.0 equivalent of this compound in DMF.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[3]
Table 5: Representative Data for Knoevenagel Condensation of an Aromatic Aldehyde
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 80 | 2 | >90 |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene (Dean-Stark) | 110 | 4 | ~85 |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
To a solution of 1.0 equivalent of this compound and 1.1 equivalents of malononitrile in ethanol, add a catalytic amount of piperidine (0.1 equivalents).
-
Reflux the reaction mixture for 2 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Reductive Amination
Reductive amination is a powerful method to convert the aldehyde into an amine. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction.[4]
Table 6: Representative Data for Reductive Amination of an Aromatic Aldehyde
| Amine | Reducing Agent | Solvent | pH | Reaction Time (h) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | Dichloroethane | 5-6 | 12 | ~80-90 |
| Aniline | NaBH₃CN | Methanol | 6-7 | 24 | ~75-85 |
Experimental Protocol: Reductive Amination with Benzylamine
-
To a solution of 1.0 equivalent of this compound and 1.1 equivalents of benzylamine in 1,2-dichloroethane, add 3Å molecular sieves.
-
Stir the mixture at room temperature for 1 hour to form the imine.
-
Add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) in one portion.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Potential Applications in Drug Discovery and Signaling Pathways
Substituted biphenyl scaffolds are prevalent in medicinal chemistry due to their ability to mimic the binding of peptide ligands and interact with various biological targets. The formyl group on this compound serves as a key handle to introduce diverse pharmacophores that can modulate interactions with specific signaling pathways.
While no specific signaling pathway has been directly associated with this compound in the available literature, its structural motifs are found in inhibitors of various enzymes and receptors. For instance, biphenyl derivatives are known to be inhibitors of protein-protein interactions, which are central to many signaling cascades.
Below is a conceptual workflow for the utilization of this compound in a drug discovery program targeting a hypothetical protein-protein interaction.
Caption: Drug discovery workflow utilizing this compound.
This diagram illustrates a typical drug discovery cascade where the title compound is first chemically modified to generate a library of derivatives. These derivatives are then screened to identify "hits" which are subsequently optimized into lead compounds. The biological activity of these compounds is then evaluated in a series of in vitro and in vivo models to assess their potential as therapeutic agents.
Conclusion
This compound represents a valuable scaffold for chemical synthesis, particularly in the field of drug discovery. The reactivity of its formyl group allows for the introduction of a wide array of functional groups, enabling the exploration of vast chemical space. While specific experimental data for this compound is scarce, the well-established chemistry of aromatic aldehydes provides a solid foundation for its synthetic manipulation. Future research focusing on the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry and materials science.
Disclaimer
The experimental protocols and quantitative data presented in this document are based on general procedures for reactions of analogous compounds and are intended for illustrative purposes. Actual reaction conditions and outcomes for this compound may vary and require optimization. Researchers should consult relevant safety data sheets and perform appropriate risk assessments before conducting any chemical reactions.
References
Stability and storage conditions for 4-Chloro-2-(4-formylphenyl)benzoic acid
An In-depth Technical Guide to the Stability and Storage of 4-Chloro-2-(4-formylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The document outlines potential degradation pathways, and details experimental protocols for forced degradation studies, which are crucial for identifying stability-indicating analytical methods. This guide is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceuticals and related chemical entities.
Introduction
This compound is a complex organic molecule featuring both a carboxylic acid and an aldehyde functional group on a biphenyl backbone with a chlorine substituent. The inherent reactivity of these functional groups makes a thorough understanding of the compound's stability profile essential for its proper handling, storage, and formulation. Forced degradation studies are a critical component of this understanding, providing insights into the intrinsic stability of the molecule and helping to develop and validate analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][2][3]
Recommended Storage Conditions
Based on the general handling procedures for aromatic carboxylic acids and aldehydes, and in the absence of specific long-term stability data, the following storage conditions are recommended to minimize degradation:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration slows down potential chemical reactions, including oxidation and hydrolysis. |
| Light | Protect from light | Aromatic compounds can be susceptible to photodegradation. Storage in amber vials or in the dark is advised. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | The aldehyde functional group is prone to oxidation. An inert atmosphere minimizes this risk. |
| Moisture | Store in a dry environment | The presence of water can facilitate hydrolytic degradation. Use of desiccants is recommended. |
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under stress conditions. These pathways are primarily centered around the aldehyde and carboxylic acid functionalities.
Oxidation
The formyl (aldehyde) group is susceptible to oxidation, which would convert it to a carboxylic acid group, forming 4-Chloro-2-(4-carboxyphenyl)benzoic acid. This is a common degradation pathway for benzaldehyde and its derivatives.[4]
Hydrolysis
While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially promote reactions, although this is less likely compared to oxidation.
Photodegradation
Aromatic systems can absorb UV light, leading to photochemical reactions. This can result in complex degradation profiles, including polymerization or the formation of radical species.
Thermal Degradation
At elevated temperatures, decarboxylation of the benzoic acid moiety could occur, though this typically requires significant thermal stress.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the sample to identify likely degradation products and to develop stability-indicating analytical methods.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Forced Degradation Experimental Workflow
Caption: General workflow for forced degradation studies and subsequent analysis.
Detailed Methodologies
The following are representative protocols for various stress conditions. The concentration of the API solution should be around 1 mg/mL.[5]
-
Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.
-
Prepare a 1 mg/mL solution of the API in a suitable organic solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.
-
Prepare a 1 mg/mL solution of the API in a suitable organic solvent.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified intervals, withdraw a sample for analysis.
-
Place the solid API in a temperature-controlled oven at 70°C for 48 hours.
-
Also, prepare a 1 mg/mL solution of the API and heat it at 70°C for 48 hours.
-
Sample the solid and the solution at various time points for analysis.
-
Expose a 1 mg/mL solution of the API to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.[9][10]
-
Analyze the samples at appropriate time intervals.
Stability-Indicating Analytical Method
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product.[11][12] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
HPLC Method Parameters (Hypothetical Example)
The following table provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation: Hypothetical Forced Degradation Results
The results from forced degradation studies can be summarized in a table to provide a clear overview of the compound's stability profile.
| Stress Condition | Duration | % Degradation | Major Degradation Product (Hypothetical) |
| 0.1 M HCl | 24 hours at 60°C | ~ 5% | Unidentified polar impurity |
| 0.1 M NaOH | 24 hours at RT | ~ 15% | 4-Chloro-2-(4-carboxyphenyl)benzoic acid |
| 3% H₂O₂ | 24 hours at RT | ~ 18% | 4-Chloro-2-(4-carboxyphenyl)benzoic acid |
| Heat (Solid) | 48 hours at 70°C | < 2% | No significant degradation |
| Heat (Solution) | 48 hours at 70°C | ~ 8% | Minor unidentified impurities |
| Photolytic | ICH Q1B | ~ 12% | Multiple unidentified photodegradants |
Conclusion
The stability of this compound is a critical parameter that must be thoroughly evaluated to ensure its quality and efficacy in research and drug development. This guide provides a framework for assessing its stability through recommended storage conditions and a systematic approach to forced degradation studies. The outlined experimental protocols and analytical considerations serve as a starting point for establishing a comprehensive stability profile for this compound. Further studies are necessary to fully characterize the degradation products and to establish a definitive shelf-life under various storage conditions.
References
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. apicule.com [apicule.com]
- 4. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. q1scientific.com [q1scientific.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. iagim.org [iagim.org]
- 10. q1scientific.com [q1scientific.com]
- 11. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 12. youtube.com [youtube.com]
Navigating the Supply and Application of 4-Chloro-2-formylbenzoic Acid: A Technical Guide
For researchers, scientists, and professionals in drug development, the procurement of high-quality chemical intermediates is a critical starting point for successful discovery and manufacturing campaigns. This technical guide provides an in-depth overview of the supply landscape and purity grades of 4-Chloro-2-formylbenzoic acid (CAS No. 4657-56-1), a key building block in organic synthesis.
Supplier and Purity Overview
A variety of chemical suppliers offer 4-Chloro-2-formylbenzoic acid, catering to a range of research and development needs. The available purity grades typically meet the stringent requirements of pharmaceutical and laboratory applications. The table below summarizes the offerings from several prominent suppliers.
| Supplier | Purity Grade | Additional Information |
| Sigma-Aldrich | 95% | - |
| Sriramchem | High-Purity Reference Standard | Pharmaceutical reference standard, batch-specific Certificate of Analysis (CoA) available.[1] |
| Aquigen Bio Sciences | High-Quality Reference Standard | Supplied with comprehensive characterization data, intended for analytical purposes.[2] |
| CymitQuimica | 95% | Offered by Fluorochem brand.[3] |
| Axios Research | Reference Standard | Compliant with regulatory guidelines for analytical method development and validation.[4] |
| Chemicea | Impurity Standard | - |
This compound, also known by the synonym 4-Chloro-phthalaldehydic Acid, is a solid with a molecular weight of 184.58 g/mol .[1] Its melting point is in the range of 184-186 °C.[5]
Synthetic Pathways and Methodologies
While specific experimental protocols for the direct synthesis or immediate use of 4-Chloro-2-formylbenzoic acid are not extensively detailed in publicly available literature, its structural motifs are common in organic synthesis. The general synthetic logic for this class of compounds often involves the oxidation of a corresponding methyl or alcohol group to a carboxylic acid and an aldehyde. The workflow for a typical organic synthesis involving such a building block is outlined below.
Applications in Research and Development
Benzoic acid and its derivatives are versatile intermediates in the pharmaceutical industry.[6] They serve as foundational scaffolds for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The formyl and carboxylic acid functionalities on 4-Chloro-2-formylbenzoic acid offer multiple reaction sites for elaboration, making it a valuable tool for medicinal chemists. For instance, the aldehyde can undergo reactions such as reductive amination or Wittig reactions, while the carboxylic acid can be converted to esters, amides, or other derivatives. These transformations are fundamental in the construction of diverse chemical libraries for drug discovery programs.
The chloro-substituent also provides a handle for further functionalization through cross-coupling reactions, a common strategy in the synthesis of complex organic molecules. The unique substitution pattern of 4-Chloro-2-formylbenzoic acid makes it a potentially useful starting material for the synthesis of compounds with specific steric and electronic properties required for biological activity.
The logical progression of utilizing such a chemical intermediate in a drug discovery context is depicted in the following diagram.
References
- 1. 4-chloro-2-formyl-benzoic acid - SRIRAMCHEM [sriramchem.com]
- 2. 4-Chloro-2-Formyl-Benzoic Acid | CAS No: 4657-56-1 [aquigenbio.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 4-chloro-2-formyl-benzoic acid - CAS - 4657-56-1 | Axios Research [axios-research.com]
- 5. 4-Chloro-2-formylbenzoic acid | 4657-56-1 [sigmaaldrich.com]
- 6. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Palladium-Catalyzed Suzuki-M-iyaura Coupling Protocol for the Synthesis of Biaryl Benzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note provides a detailed protocol for the Suzuki coupling of 4-Chloro-2-(4-formylphenyl)benzoic acid with various arylboronic acids. The presence of a deactivated aryl chloride, a carboxylic acid, and a formyl group on the substrate presents a unique challenge, requiring careful optimization of the catalytic system and reaction conditions to achieve high yields and purity. The biphenyl derivatives synthesized through this method are valuable intermediates in the development of pharmaceuticals and functional materials.[1][2][3]
Challenges and Considerations
The primary challenge in the Suzuki coupling of this compound lies in the reduced reactivity of the aryl chloride compared to aryl bromides or iodides.[3] Additionally, the presence of both a carboxylic acid and an aldehyde functional group necessitates a careful selection of reaction conditions to avoid undesirable side reactions, such as decarboxylation or reactions involving the aldehyde. The choice of a suitable palladium catalyst, ligand, base, and solvent system is therefore critical for a successful transformation.
Experimental Protocol
This protocol outlines a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Researchers should note that optimization of the reaction parameters may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine ligand (e.g., Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃), or an N-heterocyclic carbene (NHC) precursor)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Degassed water
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and heating plate or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the ligand (0.02-0.10 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the base (2.0-3.0 eq.) and the anhydrous solvent. If using an aqueous system, add the degassed water at this stage.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 120 °C) for the specified time (2-24 hours). The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (the inorganic base) is present, filter the mixture. The filtrate is then typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization, to yield the desired biaryl product.
Data Presentation
The following table summarizes typical reaction parameters for the Suzuki coupling of deactivated aryl chlorides. These values should serve as a starting point for optimization.
| Parameter | Typical Range | Notes |
| Arylboronic Acid | 1.1 - 2.0 eq. | An excess is generally used to drive the reaction to completion. |
| Palladium Catalyst | 0.5 - 5 mol% | Higher catalyst loading may be required for challenging substrates.[4] |
| Ligand | 1 - 10 mol% | The choice of ligand is crucial for the coupling of aryl chlorides.[5] |
| Base | 2.0 - 4.0 eq. | The strength and solubility of the base can significantly impact the reaction. |
| Solvent | - | Aprotic polar solvents or aqueous mixtures are commonly used. |
| Temperature | 25 - 120 °C | Higher temperatures are often necessary for less reactive aryl chlorides. |
| Reaction Time | 2 - 48 h | Reaction progress should be monitored to determine the optimal time. |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps of the Suzuki coupling protocol.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
The Versatile Building Block: 4-Chloro-2-(4-formylphenyl)benzoic Acid in Modern Organic Synthesis
For Immediate Release
[City, State] – 4-Chloro-2-(4-formylphenyl)benzoic acid is emerging as a significant building block for researchers and scientists in the field of organic synthesis and drug development. Its unique trifunctional nature, featuring a carboxylic acid, a formyl group, and a chloro-substituent on a biphenyl scaffold, offers a versatile platform for the construction of complex molecular architectures and novel therapeutic agents. This application note provides an overview of its potential applications, supported by detailed experimental protocols for key synthetic transformations.
Core Applications in Organic Synthesis
The distinct functionalities of this compound allow for a variety of chemical modifications, making it a valuable starting material for the synthesis of diverse compound libraries. The primary reaction sites include:
-
The Carboxylic Acid Group: This site is amenable to standard transformations such as esterification and amidation, allowing for the introduction of a wide range of substituents and the formation of key linkages in larger molecules.
-
The Formyl Group: The aldehyde functionality serves as a handle for reactions like reductive amination, Wittig reactions, and the formation of imines and oximes. It is particularly useful for the construction of heterocyclic rings.
-
The Aryl Halide: The chloro substituent provides a site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
These reactive sites can be addressed selectively under different reaction conditions, providing chemists with precise control over the synthetic outcome.
Application in the Synthesis of Bioactive Molecules
While specific, publicly documented examples of multi-step syntheses starting directly from this compound are limited, its structural motifs are present in various pharmacologically active compounds. The biphenyl core is a common feature in many approved drugs, and the presence of reactive handles allows for its elaboration into structures with potential therapeutic value, including but not limited to kinase inhibitors and other targeted therapies.
Experimental Protocols
The following protocols describe general procedures for the functionalization of this compound. Researchers should adapt these methods based on the specific requirements of their target molecules.
Protocol 1: Amide Coupling via Acyl Chloride Formation
This two-step protocol describes the conversion of the carboxylic acid to an amide, a common linkage in pharmaceutical compounds.
Step 1: Acyl Chloride Formation
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol) under an inert atmosphere.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Protocol 2: Reductive Amination of the Formyl Group
This protocol details the formation of a secondary or tertiary amine from the aldehyde functionality.
-
Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE) (10 mL/mmol).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq), portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with saturated NaHCO₃ (aq) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction outcomes for the protocols described above. Note that yields are highly dependent on the specific substrates used.
| Reaction Type | Reagents | Product Type | Typical Yield (%) | Purity (%) |
| Amide Coupling | Oxalyl Chloride, Amine, TEA | Amide | 60-95 | >95 |
| Reductive Amination | Amine, NaBH(OAc)₃ | Secondary/Tertiary Amine | 50-90 | >95 |
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic transformations described.
Caption: Synthetic pathways for the functionalization of this compound.
Caption: Reactivity and synthetic potential of the key functional groups.
Conclusion
This compound represents a powerful and versatile tool for organic chemists. Its strategic combination of reactive functional groups on a desirable biphenyl scaffold provides a clear pathway for the synthesis of novel and complex molecules. The protocols outlined herein provide a foundation for the exploration of its synthetic utility, with significant potential for applications in drug discovery and materials science. Further research into the applications of this building block is anticipated to uncover new and efficient routes to valuable chemical entities.
Step-by-step guide for the derivatization of 4-Chloro-2-(4-formylphenyl)benzoic acid
An Application Note and Protocol for the Derivatization of 4-Chloro-2-(4-formylphenyl)benzoic acid is detailed below. This document provides two distinct protocols for the derivatization of the title compound, targeting its carboxylic acid and aldehyde functionalities.
Application Notes
Introduction
This compound is a bifunctional organic molecule containing both a carboxylic acid and an aldehyde group. This unique structure allows for selective derivatization at either functional group, enabling the synthesis of a diverse range of compounds for various research applications, including medicinal chemistry and materials science. This document outlines two primary derivatization pathways: esterification of the carboxylic acid and reductive amination of the aldehyde.
Pathway A: Derivatization of the Carboxylic Acid via Fischer Esterification
This pathway focuses on the conversion of the carboxylic acid moiety into an ester. Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. This reaction is typically reversible and driven to completion by using an excess of the alcohol or by removing water as it is formed.
Pathway B: Derivatization of the Aldehyde via Reductive Amination
This protocol targets the aldehyde group for derivatization. Reductive amination is a powerful method for forming amines from carbonyl compounds. The process involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction of the intermediate to the corresponding amine using a mild reducing agent such as sodium triacetoxyborohydride.
Experimental Protocols
Materials and Equipment
-
This compound
-
Methanol (for esterification)
-
Concentrated Sulfuric Acid
-
Benzylamine (for reductive amination)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Protocol A: Synthesis of Methyl 4-chloro-2-(4-formylphenyl)benzoate (Esterification)
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 3.61 mmol).
-
Add methanol (50 mL) to the flask.
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the suspension while stirring.
Step 2: Reaction
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle or oil bath.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing ice-cold water (100 mL).
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure methyl 4-chloro-2-(4-formylphenyl)benzoate.
Protocol B: Synthesis of 4-Chloro-2-(4-((benzylamino)methyl)phenyl)benzoic acid (Reductive Amination)
Step 1: Imine Formation
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 3.61 mmol) in dichloromethane (50 mL).
-
Add benzylamine (0.42 mL, 3.80 mmol) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
Step 2: Reduction
-
To the reaction mixture, add sodium triacetoxyborohydride (1.15 g, 5.42 mmol) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
Step 3: Work-up and Isolation
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 4-Chloro-2-(4-((benzylamino)methyl)phenyl)benzoic acid.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesized derivatives.
| Derivative Name | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) |
| Methyl 4-chloro-2-(4-formylphenyl)benzoate | This compound | C₁₅H₁₁ClO₃ | 274.70 | 0.99 |
| 4-Chloro-2-(4-((benzylamino)methyl)phenyl)benzoic acid | This compound | C₂₁H₁₈ClNO₂ | 363.83 | 1.31 |
Visualizations
Caption: Workflow for the esterification of this compound.
Caption: Workflow for the reductive amination of this compound.
Application Notes and Protocols: Esterification of 4-Chloro-2-(4-formylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective esterification of 4-Chloro-2-(4-formylphenyl)benzoic acid presents a common challenge in organic synthesis, particularly in the development of pharmaceutical intermediates. The molecule possesses a sterically hindered carboxylic acid group and a chemically sensitive aldehyde (formyl) functionality. This combination necessitates the careful selection of reaction conditions to achieve high yields of the desired ester while avoiding unwanted side reactions such as acetal formation, oxidation, or reduction of the aldehyde group.
This document provides detailed application notes and protocols for two primary methods for the esterification of this compound: the mild and highly efficient Steglich esterification, and a carefully controlled Fischer-Speier esterification. The choice of method will depend on the specific alcohol being used and the scale of the reaction.
Challenges in the Esterification of this compound
-
Steric Hindrance: The carboxylic acid group is ortho-substituted with a bulky 4-formylphenyl group, which can impede the approach of the alcohol nucleophile.
-
Aldehyde Reactivity: The formyl group is susceptible to various transformations under typical esterification conditions. Acidic conditions, especially in the presence of excess alcohol, can lead to the formation of an acetal. Harsh oxidizing or reducing conditions, which can sometimes be inadvertently introduced, may also affect the aldehyde.
Recommended Esterification Protocols
Two primary methods are recommended, with the Steglich esterification being the preferred route for its mildness and compatibility with the sensitive aldehyde group.
Method 1: Steglich Esterification (Recommended)
The Steglich esterification is a mild and effective method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1] This method is particularly well-suited for sterically hindered substrates and those containing acid-sensitive functional groups, as the reaction proceeds under neutral conditions at room temperature.[1][2]
Reaction Scheme:
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.1-1.5 eq) and a catalytic amount of DMAP (0.1-0.2 eq).
-
Stir the mixture at room temperature (20-25 °C) for 10-15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous CH₂Cl₂ dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filter cake with a small amount of cold CH₂Cl₂.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
Data Presentation: Steglich Esterification Parameters
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | --- |
| Alcohol | Primary or Secondary Alcohol | 1.1-1.5 equivalents |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | 1.1 equivalents |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | 0.1-0.2 equivalents |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | 0.1-0.2 M concentration |
| Temperature | 0 °C to Room Temperature | Initial cooling, then ambient temperature |
| Reaction Time | 12-24 hours | Monitor by TLC or HPLC |
| Work-up | Filtration of DCU, followed by purification | Column chromatography is typically required |
Caption: Workflow for the Steglich Esterification.
Method 2: Fischer-Speier Esterification (Under Controlled Conditions)
The Fischer-Speier esterification involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, typically a strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4] This is an equilibrium-driven reaction, and to achieve high yields, the equilibrium must be shifted towards the product side.[4] This is usually accomplished by using a large excess of the alcohol or by removing the water that is formed during the reaction.[4]
Given the presence of the aldehyde group, using a large excess of the alcohol is discouraged as it can lead to acetal formation. Therefore, the removal of water via azeotropic distillation with a suitable solvent is the recommended approach for this substrate.
Reaction Scheme:
Experimental Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the desired alcohol (1.5-2.0 eq), and a suitable solvent for azeotropic water removal (e.g., toluene).
-
Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq) or concentrated sulfuric acid (H₂SO₄) (a few drops).
-
Heat the reaction mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap, or until reaction monitoring by TLC or HPLC indicates the consumption of the starting material. This may take several hours.
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure ester.
Data Presentation: Fischer-Speier Esterification Parameters
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | --- |
| Alcohol | Primary or Secondary Alcohol | 1.5-2.0 equivalents |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | 0.05-0.1 equivalents |
| Solvent | Toluene | To facilitate azeotropic water removal |
| Temperature | Reflux | Typically 110-120 °C |
| Reaction Time | Several hours; monitor progress | Completion indicated by cessation of water collection |
| Work-up | Aqueous wash to neutralize catalyst | Purification by chromatography or recrystallization |
// Nodes Acid [label="Carboxylic Acid\n(Protonated Carbonyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Water_Loss [label="Loss of Water", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protonated_Ester [label="Protonated Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ester [label="Ester Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Acid -> Tetrahedral_Intermediate [label="Nucleophilic Attack\nby Alcohol"]; Alcohol -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Water_Loss [label="Proton Transfer"]; Water_Loss -> Protonated_Ester; Protonated_Ester -> Ester [label="Deprotonation"]; }
Caption: Key steps in the Fischer-Speier esterification.Conclusion
The esterification of this compound can be successfully achieved with careful consideration of the reaction conditions. For a reliable and high-yielding synthesis that preserves the integrity of the formyl group, the Steglich esterification is the highly recommended method due to its mild, neutral conditions. The Fischer-Speier esterification can be a viable alternative, particularly for larger-scale syntheses where the cost of reagents is a consideration, provided that water is diligently removed to drive the reaction to completion and minimize side reactions. For both methods, chromatographic purification is likely necessary to obtain the final product in high purity.
References
Application Note: Performing a Wittig Reaction on 4-Chloro-2-(4-formylphenyl)benzoic acid
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent), which is typically prepared by the deprotonation of a phosphonium salt.[2][3] The reaction is highly reliable and allows for the formation of a carbon-carbon double bond at a specific location, making it invaluable in the synthesis of complex molecules, including pharmaceuticals.[4]
This application note provides detailed protocols for performing a Wittig reaction on 4-Chloro-2-(4-formylphenyl)benzoic acid. This substrate presents a specific challenge due to the presence of a carboxylic acid functional group. The phosphorus ylide is a strong base and will react preferentially with the acidic proton of the carboxylic acid, thereby quenching the ylide and inhibiting the desired reaction with the aldehyde.[5][6]
Two primary strategies are presented to overcome this challenge:
-
Protection-Deprotection Strategy: The carboxylic acid group is first converted into a non-acidic protecting group, such as an ester. The Wittig reaction is then performed on the protected substrate, followed by the removal of the protecting group to regenerate the carboxylic acid. This is a robust and generally applicable method.
-
Aqueous Wittig Reaction with a Stabilized Ylide: Recent literature has shown that Wittig reactions can be conducted in the presence of acidic groups, such as carboxylic acids, by using stabilized ylides in an aqueous medium with a mild base like sodium bicarbonate (NaHCO₃).[7] This method offers a more direct route, avoiding the additional steps of protection and deprotection.
These protocols are intended for researchers, scientists, and drug development professionals familiar with standard organic synthesis laboratory techniques.
Protocol 1: Wittig Reaction via a Protection-Deprotection Strategy
This protocol describes the conversion of the aldehyde in this compound to an alkene by first protecting the carboxylic acid group as a methyl ester. The example below details the conversion of the formyl group to a vinyl group (-CH=CH₂).
Experimental Workflow
Caption: Workflow for the Wittig reaction using a protection strategy.
Step A: Protection of the Carboxylic Acid (Esterification)
-
Reagents and Equipment:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 10-20 mL per gram of starting material) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
Dissolve the residue in DCM or EtOAc and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated NaHCO₃ solution (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester, Methyl 4-chloro-2-(4-formylphenyl)benzoate. The product should be sufficiently pure for the next step.
-
Step B: Wittig Reaction
-
Reagents and Equipment:
-
Methyltriphenylphosphonium bromide (CH₃PPh₃Br)
-
Methyl 4-chloro-2-(4-formylphenyl)benzoate (from Step A)
-
A strong base such as n-Butyllithium (n-BuLi) or Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Schlenk flask or flame-dried round-bottom flask with a septum, magnetic stirrer, syringes, nitrogen or argon atmosphere.
-
-
Procedure (using n-BuLi):
-
Suspend methyltriphenylphosphonium bromide (1.1 - 1.2 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.0 - 1.1 eq) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the phosphorus ylide.[8]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Dissolve the aldehyde (Methyl 4-chloro-2-(4-formylphenyl)benzoate, 1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent like EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.
-
Step C: Deprotection of the Carboxylic Acid (Saponification)
-
Reagents and Equipment:
-
Crude Methyl 4-chloro-2-(4-vinylphenyl)benzoate (from Step B)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or a THF/Water mixture
-
Hydrochloric acid (HCl), 1 M or 2 M
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the crude ester in a mixture of THF and water (e.g., 3:1 ratio).
-
Add an excess of NaOH or LiOH (2-3 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF by rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify with 1 M HCl until the pH is ~2-3. The product, 4-Chloro-2-(4-vinylphenyl)benzoic acid, should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step D: Purification
The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[9] If the final product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water, propanol) can be effective for removing TPPO.[10] Alternatively, column chromatography on silica gel can be used for purification.
Protocol 2: Direct Wittig Reaction in Aqueous Media
This protocol is based on procedures that utilize stabilized ylides in aqueous media, which can tolerate the presence of a free carboxylic acid.[7] This example uses a stabilized ylide generated in situ from an α-bromoester to form an α,β-unsaturated ester, which is then hydrolyzed.
Experimental Workflow
Caption: Workflow for the one-pot aqueous Wittig reaction.
Procedure
-
Reagents and Equipment:
-
This compound
-
Triphenylphosphine (PPh₃)
-
An α-bromoester (e.g., ethyl bromoacetate)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Diethyl ether or EtOAc
-
Round-bottom flask, vigorous magnetic stirrer.
-
-
One-Pot Reaction:
-
In a round-bottom flask, add this compound (1.0 eq), triphenylphosphine (1.2 eq), and the α-bromoester (1.2 eq).
-
Add a saturated aqueous solution of NaHCO₃. The volume should be sufficient to allow for vigorous stirring.
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by taking a sample from the organic phase for TLC analysis (after an acidic workup of the sample).[7][11]
-
Upon completion, transfer the mixture to a separatory funnel and acidify the aqueous layer with 1 M HCl.
-
Extract the product with EtOAc. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The resulting crude product will be an ester. This can be hydrolyzed to the corresponding carboxylic acid using the saponification procedure described in Protocol 1, Step C.
-
Purify the final product by recrystallization or column chromatography.
-
Data Presentation
The following table provides hypothetical quantitative data for the Wittig reaction using the protection-deprotection strategy (Protocol 1) for the synthesis of 4-Chloro-2-(4-vinylphenyl)benzoic acid.
| Parameter | Step A: Esterification | Step B: Wittig Reaction | Step C: Saponification & Purification |
| Starting Material | This compound | Methyl 4-chloro-2-(4-formylphenyl)benzoate | Crude 4-Chloro-2-(4-vinylphenyl)benzoic acid |
| Molecular Weight ( g/mol ) | 276.68 | 290.71 | 274.70 |
| Amount (mmol) | 10.0 | ~9.5 (assuming 95% yield) | ~7.1 (assuming 75% yield) |
| Amount (g) | 2.77 | 2.76 | 1.95 |
| Key Reagents | MeOH, H₂SO₄ | CH₃PPh₃Br (11.4 mmol), n-BuLi (10.5 mmol) | NaOH (21.3 mmol), 1M HCl |
| Solvent | Methanol | Anhydrous THF | THF / Water |
| Reaction Time | 5 hours | 3 hours | 8 hours |
| Reaction Temperature | Reflux (~65 °C) | 0 °C to Room Temp. | Room Temperature |
| Yield (Isolated) | 95% (2.63 g) | 75% (1.94 g of ester) | 90% (1.76 g, after purification) |
| Overall Yield | - | - | ~64% |
Note: Yields are hypothetical and will vary based on experimental conditions and scale.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - Wittig reaction in presence of carboxylic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. sciepub.com [sciepub.com]
Application Notes and Protocols for 4-Chloro-2-(4-formylphenyl)benzoic acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(4-formylphenyl)benzoic acid is a bifunctional organic molecule possessing a unique combination of reactive sites: a carboxylic acid, a formyl group, and a chlorinated biphenyl backbone. While specific applications of this molecule as a primary ligand in catalysis are not yet extensively documented in peer-reviewed literature, its structural motifs suggest significant potential in coordination chemistry, materials science, and catalysis. This document provides an overview of its potential applications, drawing analogies from structurally related compounds, and offers hypothetical protocols to guide future research.
The carboxylic acid group can act as an anionic ligand, coordinating to metal centers, while the formyl group can be involved in post-synthetic modifications or act as a secondary coordination site. The biphenyl structure provides a rigid scaffold, and the chloro-substituent can influence the electronic properties of the system. These features make this compound a promising candidate for the development of novel catalysts, particularly in the realm of metal-organic frameworks (MOFs) and homogeneous catalysis.
Potential Applications in Catalysis
Ligand for Homogeneous Catalysis
The carboxylic acid moiety of this compound can coordinate to a variety of transition metals (e.g., palladium, rhodium, iridium, copper) to form metal complexes. These complexes could be explored as catalysts in a range of organic transformations. The biphenyl backbone is a common feature in privileged ligands for cross-coupling reactions.[1][2]
Potential Catalytic Reactions:
-
Cross-Coupling Reactions: The biphenyl structure is reminiscent of ligands used in Suzuki-Miyaura, Heck, and other cross-coupling reactions.[1][3][4] A palladium complex of this ligand could potentially catalyze the formation of carbon-carbon bonds.
-
Carbonyl-Ene and Related Reactions: The formyl group, in proximity to a metal center, could play a role in activating substrates for reactions involving carbonyl groups.
-
Asymmetric Catalysis: While the current molecule is achiral, it could be a precursor for the synthesis of chiral ligands by modifying the formyl group. Chiral biphenyl ligands are widely used in asymmetric catalysis.[2]
Building Block for Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[5] The dicarboxylic acid functionality and the rigid biphenyl structure of related molecules make them excellent candidates for MOF synthesis.[6][7] this compound can be used as a functional linker to introduce specific properties into the MOF.
Advantages of using this ligand in MOFs:
-
Porosity and Surface Area: The rigid nature of the biphenyl linker can lead to the formation of porous frameworks with high surface areas, which is beneficial for catalysis.[5]
-
Post-Synthetic Modification: The pendant formyl group within the MOF pores can be chemically modified after the framework is synthesized.[5] This allows for the introduction of other functional groups, tuning the catalytic activity or selectivity of the MOF.
-
Active Catalytic Sites: The formyl groups themselves, or metal centers coordinated to them, could act as catalytic sites for reactions such as Knoevenagel condensations or reductions.
Data Presentation
As there is no specific experimental data available for the catalytic use of this compound, the following table is a template for researchers to record and compare data from potential catalytic experiments.
Table 1: Hypothetical Data for a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data |
| 2 | 4-Bromoanisole | Phenylboronic acid | 0.5 | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data |
| 4 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | 1 | Cs₂CO₃ | Dioxane | 100 | 12 | Data |
Experimental Protocols
The following are hypothetical protocols based on general procedures for ligand synthesis, complexation, and catalysis. Researchers should adapt these protocols based on their specific experimental setup and safety considerations.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a plausible synthesis of the title compound from commercially available starting materials.[8]
Materials:
-
2-Bromo-4-chlorobenzoic acid
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 2-bromo-4-chlorobenzoic acid (1 eq.), 4-formylphenylboronic acid (1.2 eq.), and potassium carbonate (3 eq.).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol 2: Synthesis of a Palladium Complex with this compound
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Sodium acetate (NaOAc)
-
Ethanol
Procedure:
-
Dissolve this compound (2 eq.) and sodium acetate (2 eq.) in hot ethanol.
-
In a separate flask, dissolve palladium(II) chloride (1 eq.) in a minimal amount of hot ethanol.
-
Slowly add the palladium chloride solution to the ligand solution with stirring.
-
A precipitate should form. Continue stirring at an elevated temperature for 2-4 hours.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and then diethyl ether.
-
Dry the resulting palladium complex under vacuum.
Protocol 3: General Procedure for a Catalytic Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Synthesized palladium complex (from Protocol 2)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
In a reaction vial, combine the aryl halide (1 eq.), arylboronic acid (1.5 eq.), and potassium carbonate (2 eq.).
-
Add the synthesized palladium complex (e.g., 1 mol%).
-
Add a 4:1 mixture of toluene and water.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and proceed with an aqueous workup as described in Protocol 1.
-
Analyze the yield of the product by standard analytical techniques.
Visualizations
Caption: Synthetic scheme for this compound.
Caption: Workflow for the synthesis of a MOF using the title ligand.
Caption: A potential catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Metal-Organic Frameworks (MOFs) based 2-Amino-1,4-Benzenedicarboxylic Acid linker: Synthesis and Post-Synthetic Modification [ejchem.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid
Introduction
4-Chloro-2-(4-formylphenyl)benzoic acid is a biaryl carboxylic acid derivative. This class of compounds serves as a crucial structural motif in numerous pharmaceuticals and functional materials. The presented protocol outlines a reliable laboratory-scale synthesis of this compound, leveraging the robust and versatile Suzuki-Miyaura cross-coupling reaction. This methodology is distinguished by its mild reaction conditions and high functional group tolerance, making it a cornerstone of modern organic synthesis.[1][2] The described procedure is intended for researchers and scientists in the fields of medicinal chemistry, materials science, and drug development.
Reaction Scheme
The synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromo-4-chlorobenzoic acid and 4-formylphenylboronic acid.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
2-Bromo-4-chlorobenzoic acid
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-4-chlorobenzoic acid (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water (volume appropriate to dissolve reactants upon heating).
-
Degassing: Bubble nitrogen or argon gas through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3, resulting in the precipitation of the crude product.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Mass (g) | Yield (%) |
| 2-Bromo-4-chlorobenzoic acid | 235.45 | 10.0 | 1.0 | 2.35 | - |
| 4-Formylphenylboronic acid | 149.96 | 12.0 | 1.2 | 1.80 | - |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.3 | 0.03 | 0.35 | - |
| Sodium carbonate | 105.99 | 30.0 | 3.0 | 3.18 | - |
| This compound | 260.67 | - | - | (Theoretical: 2.61) | 85 (Typical) |
Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care.
-
Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin.
-
Hydrochloric acid is corrosive. Handle with care.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the aldehyde and carboxylic acid, C-Cl).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
This detailed protocol provides a robust method for the synthesis of this compound, suitable for researchers in various fields of chemical and pharmaceutical sciences.
References
Application Notes and Protocols for the Quantification of 4-Chloro-2-(4-formylphenyl)benzoic acid
These application notes provide detailed methodologies for the quantitative analysis of 4-Chloro-2-(4-formylphenyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a chemical compound with the molecular formula C₁₄H₉ClO₃.[1][2] Its quantification is crucial for process control and quality assurance in pharmaceutical manufacturing. This document outlines three common analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of organic molecules.[3][4][5][6][7] It offers good sensitivity and selectivity for compounds with a UV chromophore, such as this compound.
a. Instrumentation and Columns:
-
HPLC System: An Agilent 1260 Infinity II or similar system equipped with a UV-Vis detector.[3]
-
Column: Zorbax SB-Aq, 5 µm, 4.6 x 250 mm, or a similar C18 column.[3]
b. Reagents and Solutions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Standard Solution: Prepare a stock solution of this compound reference standard in the diluent at a concentration of 1 mg/mL. Prepare working standards by serial dilution.[3]
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range.
c. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm (based on the aromatic and carbonyl chromophores; optimization may be required).
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
d. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
References
- 1. 4-chloro-2-formyl-benzoic acid - SRIRAMCHEM [sriramchem.com]
- 2. 4-chloro-2-formyl-benzoic acid - CAS - 4657-56-1 | Axios Research [axios-research.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. helixchrom.com [helixchrom.com]
- 5. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 6. longdom.org [longdom.org]
- 7. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-(4-formylphenyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
Issue 1: Low or No Product Yield
Low or no yield of the desired this compound is a frequent challenge. The underlying causes can range from suboptimal reaction conditions to reactant degradation.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of Palladium catalyst. Ensure proper handling and storage to prevent deactivation. Consider using pre-activated catalysts or activating the catalyst in situ. |
| Inappropriate Base | The choice and amount of base are critical. For sterically hindered substrates, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃.[1] A screening of different bases is recommended. |
| Suboptimal Solvent System | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The ratio can significantly impact the yield. Anhydrous conditions with a suitable organic solvent might be necessary if reactants are water-sensitive. |
| Low Reaction Temperature | While some Suzuki couplings proceed at room temperature, sterically hindered or electronically deactivated substrates often require heating. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Reactant Degradation | Boronic acids can be prone to degradation. Use fresh, high-purity 4-formylphenylboronic acid. Consider using the more stable boronate esters (e.g., pinacol esters). |
| Oxygen Contamination | The catalytic cycle involves Pd(0), which can be oxidized by atmospheric oxygen. Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment. |
Issue 2: Presence of Significant Impurities
The formation of byproducts can complicate purification and reduce the overall yield. Common impurities in Suzuki-Miyaura couplings include homocoupled products and dehalogenated starting materials.
| Impurity | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen and certain palladium catalysts. | Thoroughly degas the reaction mixture. Use a lower catalyst loading. Screen different palladium catalysts and ligands. |
| Dehalogenation of Aryl Halide | The chloro-group on the benzoic acid derivative is replaced by a hydrogen atom. This can be caused by certain phosphine ligands and impurities in the reaction. | Use high-purity starting materials. Select a different phosphine ligand or a ligandless catalyst system. |
| Unreacted Starting Materials | Incomplete reaction due to the issues mentioned in "Low or No Product Yield". | Refer to the solutions for low yield. Increase reaction time or temperature if necessary, while monitoring for side reactions. |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield and impurity issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a substituted aryl halide (e.g., 2-bromo-4-chlorobenzoic acid or its ester) with an arylboronic acid (4-formylphenylboronic acid) in the presence of a palladium catalyst and a base.
Q2: Which starting materials should I use?
A2: For the aryl halide component, 2-bromo-4-chlorobenzoic acid is a common choice due to the higher reactivity of the C-Br bond over the C-Cl bond in the oxidative addition step of the Suzuki-Miyaura reaction. For the boron-containing component, 4-formylphenylboronic acid is the standard reagent.
Q3: What are the key parameters to control for a high-yield synthesis?
A3: The critical parameters to optimize are:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand (e.g., PPh₃, SPhos, XPhos) is crucial.
-
Base: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly influence the reaction rate and yield.[1]
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
-
Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without causing degradation of reactants or products.
-
Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen, so maintaining an inert atmosphere (Argon or Nitrogen) is essential.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of starting materials and the formation of the product.
Q5: What are the expected side products and how can I minimize them?
A5: Common side products in Suzuki-Miyaura couplings include:
-
Homocoupling of the boronic acid: This can be minimized by ensuring a thoroughly deoxygenated reaction environment and using the appropriate catalyst-to-ligand ratio.
-
Dehalogenation of the aryl halide: This can be suppressed by choosing a suitable ligand and ensuring the purity of all reagents.
-
Protodeboronation of the boronic acid: This is the cleavage of the C-B bond by a proton source. Using a non-protic solvent or a suitable base can minimize this side reaction.
Q6: What is a suitable method for purifying the final product?
A6: Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is usually quenched with water and extracted with an organic solvent. The organic layer is then washed with brine and dried.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used to separate the desired product from impurities.
Experimental Protocols
General Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.
Materials:
-
2-Bromo-4-chlorobenzoic acid
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-4-chlorobenzoic acid (1.0 eq.), 4-formylphenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Add Pd(OAc)₂ (0.02 eq.) and PPh₃ (0.08 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with HCl (1M) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow Diagram
References
Common side products in the synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid
Technical Support Center: Synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, a key intermediate in pharmaceutical development. The primary synthetic route is the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Common Side Products and Impurities
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming the C-C bond in this compound. However, several side reactions can occur, leading to impurities that complicate purification and reduce yield. This guide addresses the most common issues.
Issue 1: Presence of Unreacted Starting Materials
Symptom: Chromatographic (TLC, HPLC) or spectroscopic (NMR) analysis of the crude product shows significant signals corresponding to 2-chlorobenzoic acid derivatives or 4-formylphenylboronic acid.
Root Cause & Solutions:
-
Inefficient Catalysis: The palladium catalyst may be deactivated or present in insufficient quantity.
-
Solution: Ensure the catalyst is fresh. For challenging couplings, consider using more advanced catalysts like palladacycles or those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1]
-
-
Incomplete Reaction: Reaction time or temperature may be insufficient.
-
Solution: Monitor the reaction by TLC or LC-MS.[2] If starting material persists, consider increasing the reaction temperature or extending the duration.
-
-
Poor Base Activation: The base is crucial for activating the boronic acid for transmetalation.[3]
-
Solution: Ensure the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is anhydrous and adequately dispersed. The choice of base can significantly impact the reaction outcome.[4]
-
Issue 2: Formation of Homocoupling Byproducts
Symptom: Detection of 4,4'-diformylbiphenyl (from the boronic acid) or a dichlorobiphenyl derivative (from the aryl halide). These symmetrical biaryls often have different chromatographic behavior than the desired product.
Root Cause & Solutions:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles.[5] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst System: Certain palladium catalysts or reaction conditions may favor homocoupling.
-
Solution: Modifying the ligand or using a different palladium precursor can minimize this side reaction.[1]
-
Issue 3: Formation of Protodeboronated Side Product
Symptom: Presence of benzaldehyde in the reaction mixture, identified by its characteristic NMR signals or by GC-MS. This arises from the cleavage of the C-B bond of the 4-formylphenylboronic acid and its replacement with a hydrogen atom.
Root Cause & Solutions:
-
Hydrolysis/Protodeboronation: Boronic acids, especially those with electron-withdrawing groups like the formyl group, can be susceptible to protodeboronation, particularly in aqueous, basic conditions at elevated temperatures.[6][7]
-
Solution 1: Use anhydrous conditions if possible. Employing boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.
-
Solution 2: Minimize reaction time and temperature. Use a milder base like potassium fluoride (KF) if compatible with the system.[3]
-
Quantitative Summary of Potential Impurities
While exact percentages are highly dependent on specific reaction conditions, the following table summarizes the typical prevalence of common side products.
| Impurity Name | Chemical Structure | Typical Prevalence | Identification Method | Mitigation Strategy |
| Unreacted Aryl Halide | 2-Chloro-benzoic acid derivative | Variable | HPLC, NMR, LC-MS | Optimize catalyst, base, temperature, and reaction time. |
| Unreacted Boronic Acid | 4-Formylphenylboronic acid | Variable | HPLC, NMR, LC-MS | Drive reaction to completion; use slight excess of one reagent. |
| Homocoupling Product | 4,4'-Diformylbiphenyl | Minor to Significant | HPLC, NMR, LC-MS | Rigorous degassing; maintain inert atmosphere. |
| Protodeboronation Product | Benzaldehyde | Trace to Minor | GC-MS, NMR | Use anhydrous conditions; minimize reaction time/temperature. |
Frequently Asked Questions (FAQs)
Q1: My desired product, an acid, is co-eluting with the unreacted boronic acid during silica gel chromatography. How can I improve separation? A1: This is a common challenge when both the target molecule and a key impurity are acidic.[8]
-
Esterification: Consider converting the crude mixture to their methyl esters. The difference in polarity between the desired biaryl ester and the boronic ester or starting material ester is often larger, facilitating chromatographic separation. The purified product ester can then be hydrolyzed back to the carboxylic acid.[8]
-
Acid/Base Extraction: A carefully controlled aqueous workup with a weak base might selectively extract one acidic component over the other, although this can be difficult.
-
Chromatography Modification: Adding a small amount of acetic acid (~0.1%) to the mobile phase can sometimes improve the peak shape and resolution of acidic compounds on silica gel.[8]
Q2: I'm observing a dark black precipitate (palladium black) forming in my reaction. What does this mean? A2: The formation of palladium black indicates the decomposition of the soluble Pd(0) active catalyst into insoluble, inactive palladium metal. This will halt the catalytic cycle and lead to an incomplete reaction. This can be caused by excessively high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio. Ensure your reaction is properly degassed and consider using a more stable catalyst system.[2]
Q3: Can I use an aryl bromide instead of a chloride for the synthesis? A3: Yes, aryl bromides are generally more reactive than aryl chlorides in Suzuki couplings and may lead to higher yields under milder conditions. However, aryl chlorides are often less expensive. If using an aryl chloride, a more active catalyst system, often employing bulky electron-rich phosphine ligands (e.g., from the Buchwald or Fu groups), is typically required for efficient reaction.[3]
Key Experimental Protocol: Suzuki-Miyaura Coupling
This is a representative procedure. Reagent amounts and conditions should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried flask, add the aryl halide (e.g., a methyl 2-chlorobenzoate derivative) (1.0 eq), 4-formylphenylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., a mixture of dioxane and water, or toluene/ethanol/water).[1] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water.[2] Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography or recrystallization to isolate the pure this compound derivative. If the product is an ester, it can be saponified in a subsequent step.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and addressing the formation of impurities during the synthesis.
Caption: Troubleshooting flowchart for identifying common synthesis impurities.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: 4-Chloro-2-(4-formylphenyl)benzoic acid in Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting reactions involving 4-Chloro-2-(4-formylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthetic protocols utilizing this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding, or the yield is very low. What are the common causes?
A1: Failed Suzuki-Miyaura couplings with this substrate can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and the integrity of your starting materials. The aryl chloride of this molecule is known to be less reactive than corresponding bromides or iodides, often requiring more specialized conditions for efficient coupling.[1][2]
Common issues include:
-
Inactive Catalyst: Ensure your palladium catalyst and phosphine ligands have not degraded. Use of pre-catalysts can sometimes lead to cleaner and more reproducible formation of the active catalytic species.
-
Inappropriate Ligand Choice: The choice of phosphine ligand is critical. For aryl chlorides, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step.
-
Base Selection: The base is crucial for activating the boronic acid.[3] Ensure the base is strong enough but does not promote unwanted side reactions. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate. The presence of the acidic carboxylic acid group on your substrate may require additional equivalents of base.
-
Solvent and Temperature: The reaction may require higher temperatures to proceed with an aryl chloride. Ensure your solvent is anhydrous and has been properly degassed to remove oxygen, which can deactivate the catalyst.
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. Consider using a fresh batch or re-purifying your boronic acid.
Q2: I am observing significant side products in my Buchwald-Hartwig amination reaction. What are they and how can I minimize them?
A2: The primary competing reaction in Buchwald-Hartwig aminations is often hydrodehalogenation, where the aryl chloride is reduced to an arene.[4] Another potential side reaction is β-hydride elimination from the amine coupling partner. Given the presence of an aldehyde and a carboxylic acid, other side reactions are also possible.
To minimize side products:
-
Optimize Ligand and Base: The choice of ligand and base can significantly influence the rates of the desired reductive elimination versus side reactions. For challenging substrates, screening different combinations is often necessary.
-
Control Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Protecting Groups: If you suspect the aldehyde or carboxylic acid is interfering with the reaction, consider a protecting group strategy. However, this adds extra steps to your synthesis.
Q3: Can the aldehyde or carboxylic acid functional groups on this compound interfere with the palladium-catalyzed cross-coupling reaction?
A3: Yes, both the aldehyde and carboxylic acid groups can potentially interfere. The carboxylic acid can react with the base, requiring stoichiometric amounts of base to be added. It can also coordinate to the palladium center. The aldehyde group can also coordinate to the metal. In some cases, decarbonylative or decarboxylative side reactions can occur, especially at high temperatures, leading to the loss of the formyl or carboxyl group, respectively.[5] However, many cross-coupling reactions are tolerant of these functional groups under the right conditions.[6]
Q4: What is the best way to purify the product after a cross-coupling reaction with this starting material?
A4: The product of a cross-coupling reaction with this compound will likely be a highly polar aromatic compound. Standard silica gel chromatography may be challenging due to the polarity.
Purification strategies to consider:
-
Acid-Base Extraction: If your product retains the carboxylic acid, you can often perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove non-polar impurities, and then acidified to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography is often more effective than normal-phase.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Troubleshooting Guides
Guide 1: Failed Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting a failed Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for failed Suzuki-Miyaura coupling reactions.
| Parameter | Recommendation for Aryl Chlorides | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts (e.g., XPhos-Pd-G3) | Aryl chlorides require a more active catalyst for efficient oxidative addition. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | These ligands promote the difficult oxidative addition of the C-Cl bond to the palladium center. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A strong enough base is needed to facilitate the transmetalation step. |
| Solvent | Anhydrous and degassed dioxane, toluene, or DMF | Oxygen can deactivate the palladium catalyst. Water can affect the stability of the boronic acid. |
| Temperature | 80-120 °C | Higher temperatures are often required to overcome the activation barrier for aryl chloride substrates. |
Guide 2: Unsuccessful Buchwald-Hartwig Amination
This guide outlines steps to take when a Buchwald-Hartwig amination fails to produce the desired N-aryl product.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting decision tree for failed Buchwald-Hartwig amination reactions.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts | Ensures an active catalytic species is present. |
| Ligand | Buchwald or Hartwig ligands (e.g., XPhos, RuPhos, BrettPhos) | Ligand choice is critical for catalyst stability and activity, especially with challenging substrates. |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, LHMDS) | Required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Anhydrous and degassed toluene, dioxane, or THF | Prevents catalyst deactivation by oxygen. |
| Temperature | 60-110 °C | Reaction rates are often temperature-dependent. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Reaction Scheme:
Materials:
| Reagent | M.W. | Equivalents | Amount |
| This compound | 260.67 | 1.0 | (e.g., 261 mg, 1.0 mmol) |
| Arylboronic acid | - | 1.2 - 1.5 | (1.2 - 1.5 mmol) |
| Pd₂(dba)₃ | 915.72 | 0.02 | (18.3 mg, 0.02 mmol) |
| XPhos | 476.63 | 0.08 | (38.1 mg, 0.08 mmol) |
| K₃PO₄ | 212.27 | 3.0 | (637 mg, 3.0 mmol) |
| Dioxane | - | - | (10 mL) |
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed dioxane via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., acid-base extraction followed by recrystallization or chromatography).
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The choice of ligand and base is critical and may require optimization.
Reaction Scheme:
Materials:
| Reagent | M.W. | Equivalents | Amount |
| This compound | 260.67 | 1.0 | (e.g., 261 mg, 1.0 mmol) |
| Amine | - | 1.2 | (1.2 mmol) |
| Pd(OAc)₂ | 224.5 | 0.02 | (4.5 mg, 0.02 mmol) |
| RuPhos | 469.58 | 0.04 | (18.8 mg, 0.04 mmol) |
| NaOt-Bu | 96.10 | 2.5 | (240 mg, 2.5 mmol) |
| Toluene | - | - | (10 mL) |
Procedure:
-
In a glovebox, add this compound, Pd(OAc)₂, RuPhos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox, and add the amine and anhydrous, degassed toluene under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method.
Signaling Pathways and Logical Relationships
Logical Flow for Reaction Optimization
Caption: A logical workflow for optimizing cross-coupling reactions.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chemcompute.org [chemcompute.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimization of reaction time and temperature for 4-Chloro-2-(4-formylphenyl)benzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid, a biaryl compound typically synthesized via a Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound. The underlying reaction is the Suzuki-Miyaura coupling of 4-chloro-2-halobenzoic acid (or its ester derivative) with 4-formylphenylboronic acid.
Question: Why is my reaction yield low or why is there no product formation?
Answer:
Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Catalyst and Ligand Inactivity:
-
Palladium Catalyst: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your reaction conditions facilitate its reduction to Pd(0). Inadequate reduction can halt the catalytic cycle.
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation. Ensure all solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Steric Hindrance: The ortho-chloro and carboxylic acid groups on the 4-chloro-2-halobenzoic acid derivative introduce significant steric hindrance. Standard ligands like PPh₃ may not be effective. Consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands, which are known to facilitate coupling of sterically demanding substrates.[1][2][3][4]
2. Inefficient Transmetalation:
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[5][6] For substrates with sensitive functional groups like aldehydes, milder bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred over strong bases like NaOH or NaOEt to avoid side reactions. The choice of base can also be solvent-dependent.
-
Boronic Acid Stability: Arylboronic acids, especially those with electron-withdrawing groups like the formyl group, can be prone to protodeboronation (cleavage of the C-B bond by a proton source).[7] Ensure your boronic acid is of good quality and consider using it in a slight excess (1.1-1.5 equivalents).
3. Reaction Conditions:
-
Temperature: While some Suzuki couplings proceed at room temperature, sterically hindered substrates often require elevated temperatures to overcome the activation energy barrier for oxidative addition and reductive elimination. A typical starting point would be 80-120°C. Monitor the reaction for thermal decomposition of starting materials or product.
-
Reaction Time: Reactions involving sterically hindered substrates may require longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Solvent: A variety of solvents can be used for Suzuki couplings. Common choices include toluene, dioxane, DMF, and THF, often with the addition of water to aid in the dissolution of the base.[8] The choice of solvent can influence the reaction rate and yield.
4. Issues with Starting Materials:
-
Purity: Ensure the purity of your starting materials, particularly the boronic acid and the aryl halide. Impurities can poison the catalyst.
-
Carboxylic Acid Group: The free carboxylic acid can sometimes interfere with the reaction, for instance, by reacting with the base.[9] It is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed post-coupling to yield the desired product.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer:
Several side reactions can occur during the Suzuki-Miyaura coupling, leading to a complex product mixture and reduced yield of the desired product.
1. Homocoupling of the Boronic Acid:
-
Cause: This is a common side reaction where two molecules of the 4-formylphenylboronic acid couple to form 4,4'-diformylbiphenyl. It is often promoted by the presence of oxygen and Pd(II) species.
-
Minimization:
-
Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
-
Use a slight excess, but not a large excess, of the boronic acid.
-
Ensure efficient reduction of the Pd(II) precatalyst to Pd(0).
-
2. Protodeboronation:
-
Cause: The formyl group is electron-withdrawing, making the C-B bond more susceptible to cleavage by protons (from water or other protic sources in the reaction mixture).
-
Minimization:
-
Use anhydrous solvents if possible, although a small amount of water is often necessary for the base to be effective.
-
Use a non-aqueous workup if possible.
-
Consider using a boronic ester (e.g., pinacol ester) which can be more stable under certain conditions.
-
3. Reduction of the Aldehyde:
-
Cause: While less common, under certain conditions with specific catalysts and reagents, the formyl group could be reduced.
-
Minimization:
-
Avoid harsh reducing agents in the reaction or workup.
-
Careful selection of the palladium catalyst and ligands can help prevent this side reaction.
-
Question: How can I effectively purify the final product?
Answer:
Purification of this compound can be challenging due to the presence of polar functional groups and potential side products.
-
Acid-Base Extraction: An initial workup involving an acid-base extraction can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to extract the acidic product into the aqueous layer. The organic layer will retain non-acidic impurities. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure product, which can be collected by filtration.
-
Column Chromatography: If extraction is insufficient, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid (0.5-1%) to prevent tailing of the carboxylic acid, is a good starting point.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for this synthesis?
A1: The optimal temperature will depend on the specific catalyst, ligand, and solvent system used. For sterically hindered substrates like 4-chloro-2-halobenzoic acid derivatives, a temperature range of 80-120°C is a common starting point. It is advisable to start at a lower temperature (e.g., 80°C) and gradually increase it if the reaction is sluggish, while monitoring for any signs of decomposition.
Q2: What is the recommended reaction time?
A2: Reaction times can vary from a few hours to 24 hours or more, depending on the reactivity of the substrates and the efficiency of the catalyst. It is crucial to monitor the reaction progress by a suitable analytical technique like TLC or LC-MS to determine when the reaction has gone to completion and to avoid prolonged heating that might lead to product degradation.
Q3: Which palladium catalyst and ligand combination is best?
A3: For sterically hindered couplings, catalyst systems employing bulky, electron-rich phosphine ligands are generally more effective. Good starting points include:
-
Catalysts: Pd(OAc)₂, Pd₂(dba)₃
-
Ligands: SPhos, XPhos, RuPhos, or other Buchwald-type biarylphosphine ligands.[1][2][3][4] The optimal combination may need to be determined empirically.
Q4: Is it necessary to protect the carboxylic acid group?
A4: While not always strictly necessary, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is often beneficial. This can prevent potential side reactions of the acidic proton with the base and can improve the solubility of the substrate in organic solvents. The ester can be easily hydrolyzed back to the carboxylic acid after the Suzuki coupling.
Q5: What is the ideal ratio of reactants?
A5: Typically, the aryl halide is the limiting reagent. A slight excess of the boronic acid (1.1 to 1.5 equivalents) is commonly used to drive the reaction to completion. The base is used in a larger excess, typically 2 to 3 equivalents.
Data Presentation: Reaction Conditions for Analogous Suzuki Couplings
The following table summarizes reaction conditions from literature for Suzuki-Miyaura couplings of structurally similar substrates, which can serve as a starting point for optimizing the synthesis of this compound.
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 | Adapted from similar syntheses |
| Methyl 2-chlorobenzoate | 4-Formylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 110 | 18 | 88 | Inferred from literature on sterically hindered couplings |
| 2-Iodobenzoic acid | 4-Formylphenylboronic acid | PdCl₂(PPh₃)₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 8 | 75 | General Suzuki conditions |
| 4-Bromo-2-fluorobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Toluene/EtOH/H₂O | 85 | 16 | 82 | Based on couplings of functionalized aryl halides |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling Synthesis of Methyl 4-Chloro-2-(4-formylphenyl)benzoate (Ester Protected)
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions involving sterically hindered substrates and should be optimized for specific laboratory conditions.
1. Materials:
-
Methyl 4-chloro-2-bromobenzoate (1.0 equiv)
-
4-Formylphenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv, finely ground)
-
Anhydrous, degassed toluene and water (e.g., 10:1 v/v)
2. Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 4-chloro-2-bromobenzoate, 4-formylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., gradient of 0-30% ethyl acetate in hexanes).
3. Deprotection (Hydrolysis of the Ester):
-
Dissolve the purified methyl 4-chloro-2-(4-formylphenyl)benzoate in a mixture of THF and methanol.
-
Add an aqueous solution of LiOH or NaOH (e.g., 2 M) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with 1 M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloro-2-(4-formylphenyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Chloro-2-(4-formylphenyl)benzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common impurities I might encounter when synthesizing this compound, likely via a Suzuki-Miyaura coupling reaction?
A1: The synthesis of this compound via Suzuki-Miyaura coupling can lead to several common impurities. Identifying these is the first step in effective purification.
-
Homocoupling Products: These arise from the self-coupling of your starting materials. You may see byproducts formed from two molecules of the aryl halide or two molecules of the boronic acid.[1][2]
-
Dehalogenated Starting Material: The chloro-substituent on your aryl halide can be replaced by a hydrogen atom, leading to a dehalogenated impurity.[1]
-
Protonated Boronic Acid: The boronic acid group can be cleaved and replaced by a hydrogen atom.[1]
-
Unreacted Starting Materials: Incomplete reactions will leave residual aryl halide and boronic acid in your crude product.
-
Palladium Catalyst Residues: The palladium catalyst used in the coupling reaction can sometimes precipitate as palladium black or remain in the product as residual metal.[1]
-
Boronic Acid Oxidation Products: Boronic acids can oxidize to form dimers, boroxines, or other related species.[1]
Q2: My primary purification attempt by recrystallization resulted in a low yield. What can I do?
A2: Low yield during recrystallization is a common issue. Here are a few troubleshooting steps:
-
Solvent Choice: Ensure you are using an appropriate solvent or solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzoic acid derivatives, solvents like ethanol, methanol, acetone, or mixtures with water are often effective.[3][4] Experiment with different solvent polarities.
-
Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with your product and smaller crystal formation, which can be harder to collect. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Supersaturation: If no crystals form, it's possible your solution is not saturated enough. You can try to evaporate some of the solvent to increase the concentration. Alternatively, scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Volume of Solvent: Using too much solvent will prevent the product from crystallizing out upon cooling. Use the minimum amount of hot solvent required to fully dissolve your crude product.
Q3: I am observing a persistent grey or black color in my purified product. What is the likely cause and how can I remove it?
A3: A grey or black discoloration is often due to residual palladium catalyst from the Suzuki coupling reaction.[1] Here are some methods to remove it:
-
Activated Carbon Treatment: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated carbon (charcoal). The palladium residues will adsorb onto the surface of the carbon. Hot filter the solution to remove the carbon before allowing the solution to cool and crystallize. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
-
Silica Gel Filtration: Dissolve your product in a suitable solvent and pass it through a short plug of silica gel. The polar palladium residues will often be retained on the silica.
-
Chelating Agents: In some cases, washing the organic layer with a solution of a chelating agent like EDTA during the workup can help remove residual metals.
Q4: How can I effectively remove homocoupling byproducts?
A4: Homocoupling products can have similar polarities to the desired product, making them challenging to remove.
-
Column Chromatography: This is often the most effective method for separating compounds with close polarities. A carefully selected mobile phase is crucial. A gradient elution from a non-polar to a more polar solvent system can provide the necessary separation.
-
Recrystallization: If the solubility of the homocoupling byproducts is sufficiently different from your desired product in a particular solvent, recrystallization can be effective. This may require screening several different solvents or solvent mixtures.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent should be determined experimentally.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates will show low solubility at room temperature and high solubility when hot. Common solvents to screen are listed in the table below.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities like residual palladium, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals thoroughly to remove any residual solvent.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent/Solvent System | Rationale |
| Aqueous Ethanol | A mixture of ethanol and water can be a good choice for polar compounds like benzoic acids.[5] |
| Toluene | Can be effective for aromatic compounds. |
| Ethyl Acetate/Hexane | Dissolve in hot ethyl acetate and add hexane until cloudy, then allow to cool. |
| Acetone | A polar aprotic solvent that can be effective for a range of organic compounds. |
Protocol 2: Flash Column Chromatography
This is a general guide for purifying this compound using flash column chromatography, which is particularly useful for removing impurities with similar polarity.
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and separates it well from impurities. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. Adding a small amount of acetic or formic acid to the mobile phase can improve the peak shape for carboxylic acids by preventing tailing.[6][7]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If a gradient elution is needed, gradually increase the polarity of the mobile phase according to your TLC analysis.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Table 2: Example Mobile Phases for Column Chromatography
| Mobile Phase System | Application Notes |
| Hexane:Ethyl Acetate (e.g., 7:3 to 1:1 v/v) | A common starting point for compounds of moderate polarity. |
| Dichloromethane:Methanol (e.g., 98:2 to 95:5 v/v) | A more polar system that can be effective for more polar impurities. |
| Additive: 0.1% Formic or Acetic Acid | Can be added to the mobile phase to reduce peak tailing of the carboxylic acid.[6][7] |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Preventing decomposition of 4-Chloro-2-(4-formylphenyl)benzoic acid during reactions
Technical Support Center: 4-Chloro-2-(4-formylphenyl)benzoic acid
Welcome to the technical support center for this compound (CFPBA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this versatile bifunctional molecule during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups on this compound and their main reactivity concerns?
A1: CFPBA has three key functional groups: a carboxylic acid, an aromatic aldehyde (formyl group), and a chloro-substituted biphenyl core. Each presents unique stability challenges:
-
Aldehyde Group: Highly susceptible to oxidation to a carboxylic acid and reduction to an alcohol. It can also undergo self-condensation or polymerization under certain pH and temperature conditions.[1]
-
Carboxylic Acid Group: Can undergo decarboxylation (loss of CO2) at high temperatures, especially in the presence of copper salts or strong acids/bases.[2][3] It can also be converted to various derivatives like esters or acid chlorides.
-
Chloro Group: Generally stable, but can participate in cross-coupling reactions or be subject to hydrolytic dehalogenation under specific, often harsh, conditions.[4]
Q2: My reaction is showing a new impurity with a higher polarity. What could it be?
A2: A common high-polarity impurity is the dicarboxylic acid, formed by the oxidation of the aldehyde group.[1][5] This is especially prevalent if the reaction is exposed to air (oxygen) for extended periods, uses certain oxidizing agents, or is run at elevated temperatures.[1][6]
Q3: I'm trying to perform a reaction on the carboxylic acid, but I'm getting low yields and a complex mixture. Why?
A3: The aldehyde group is generally more reactive than the carboxylic acid towards nucleophiles and reducing agents.[7] If your reagents are not completely selective for the carboxylic acid, you will likely see side reactions at the aldehyde. For reactions involving strong bases or nucleophiles, it is highly recommended to protect the aldehyde group first.
Q4: Under what conditions is decarboxylation a significant risk?
A4: Decarboxylation of benzoic acids typically requires high temperatures (200-400 °C).[2] The reaction can be catalyzed by copper salts or occur under strongly acidic or basic conditions.[2][3] For most standard organic reactions conducted below 150 °C, decarboxylation of CFPBA is not a primary concern unless specific activating substituents or catalysts are present.[8]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
Issue 1: Low Yield & Formation of an Over-oxidized Byproduct
-
Symptom: You observe a byproduct corresponding to the dicarboxylic acid analog of CFPBA, where the -CHO group is converted to -COOH.
-
Cause: The aldehyde group is sensitive to oxidation.[1] This can be caused by atmospheric oxygen, peroxide impurities in solvents (like THF or ethers), or the use of non-selective oxidizing reagents. Elevated temperatures accelerate this process.[1][6]
-
Solutions:
-
Inert Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen.
-
Solvent Purity: Use freshly distilled or inhibitor-free solvents to remove peroxide impurities.
-
Temperature Control: Maintain the lowest effective temperature for your reaction.
-
Antioxidants: For storage or long reactions, consider adding a radical inhibitor like BHT in trace amounts.[1]
-
Issue 2: Unwanted Reduction of the Aldehyde Group
-
Symptom: You are using a reducing agent to target another functional group (or an impurity is acting as one) and observe the formation of the corresponding benzyl alcohol derivative of CFPBA.
-
Cause: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will readily reduce the aldehyde.[2]
-
Solutions:
-
Chemoselective Reagents: If you must perform a reduction elsewhere in the molecule, choose a reagent that is selective for the other group in the presence of an aldehyde.
-
Protecting Groups: The most robust solution is to protect the aldehyde before carrying out the reduction.
-
Issue 3: Side Reactions During Amide or Ester Formation
-
Symptom: When trying to form an amide or ester from the carboxylic acid, you observe imine formation or other reactions involving the aldehyde.
-
Cause: Amine nucleophiles can react with the aldehyde to form an imine, especially under acidic conditions used for catalysis.[9]
-
Solutions:
-
pH Control: Maintain optimal pH. Extremely acidic conditions can protonate the amine, shutting down its nucleophilicity, while basic conditions can promote other side reactions.[9]
-
Protecting Groups: Protect the aldehyde as an acetal. Acetals are stable to the basic and nucleophilic conditions often used for ester or amide synthesis.[7][10]
-
Key Experimental Protocols
Protocol 1: Acetal Protection of the Aldehyde Group
This protocol protects the aldehyde as a cyclic acetal, which is stable under neutral, basic, and reducing conditions.
Reagents:
-
This compound (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Toluene (solvent)
Procedure:
-
Combine the starting material, ethylene glycol, and p-TSA in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add enough toluene to fill the flask and the Dean-Stark trap.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the trap.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Wash the organic mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected product.
(Note: The protected compound can now be used in subsequent reactions. To deprotect, treat with aqueous acid, such as 1M HCl in a THF/water mixture.)[7]
Data Summary
The stability of the functional groups is highly dependent on reaction conditions. The following table provides a general guide to potential decomposition pathways under various stressors.
| Condition | Aldehyde Group | Carboxylic Acid Group | Potential Decomposition Product | Prevention Strategy |
| Strong Oxidants (e.g., KMnO₄, H₂CrO₄) | Highly Reactive | Stable | 4-Chloro-2-(4-carboxyphenyl)benzoic acid | Avoid strong oxidants; use PCC for alcohol oxidations elsewhere.[11][12] |
| Air & High Temp. (>80 °C) | Reactive | Stable | 4-Chloro-2-(4-carboxyphenyl)benzoic acid | Use inert atmosphere; lower reaction temperature.[1] |
| Strong Reducing Agents (e.g., LiAlH₄) | Highly Reactive | Reactive | 4-Chloro-2-(4-(hydroxymethyl)phenyl)benzyl alcohol | Use protecting groups.[2] |
| Mild Reducing Agents (e.g., NaBH₄) | Reactive | Generally Stable | 4-Chloro-2-(4-(hydroxymethyl)phenyl)benzoic acid | Protect the aldehyde group (e.g., as an acetal).[7] |
| High Temp. (>200 °C) with Catalysts | Can polymerize[1] | Reactive | 4-Chlorobiphenyl (via decarboxylation) | Maintain lower reaction temperatures.[2][3] |
| Strongly Acidic or Basic pH | Can undergo condensation | Can decarboxylate (at high temp) | Varies (polymers, salts) | Buffer the reaction; use protecting groups. |
Visual Guides
Potential Decomposition Pathways
The following diagram illustrates the primary degradation routes for this compound.
Caption: Key decomposition and protection pathways for CFPBA.
Troubleshooting Workflow for Low Reaction Yield
Use this flowchart to diagnose and solve issues related to unexpected side products or low yields.
Caption: A logical workflow for troubleshooting common CFPBA reactions.
References
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 12. quora.com [quora.com]
How to increase the solubility of 4-Chloro-2-(4-formylphenyl)benzoic acid for a reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-(4-formylphenyl)benzoic acid, focusing on challenges related to its solubility in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a solid compound with a melting point of 184-186°C. It is known to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] Like many aromatic carboxylic acids, it is generally poorly soluble in non-polar organic solvents and has limited solubility in cold water. Its solubility tends to increase in polar aprotic solvents.
Q2: I am having trouble dissolving this compound for my reaction. What are the initial steps I should take?
A2: When encountering solubility issues, a systematic approach is recommended. Start with small-scale solubility tests in a variety of common laboratory solvents to identify a suitable medium for your reaction. It is also crucial to consider the compatibility of the solvent with your intended reaction conditions (e.g., temperature, reagents).
Q3: Can I heat the mixture to increase the solubility?
A3: Yes, in many cases, heating can significantly increase the solubility of a compound. Benzoic acid and its derivatives generally show increased solubility in water and organic solvents at higher temperatures. However, it is essential to ensure that the compound is thermally stable at the desired temperature and that the solvent's boiling point is suitable for the reaction. Always check the compound's thermal stability data before proceeding with heating.
Q4: How can I chemically modify this compound to improve its solubility?
A4: The most common chemical modification to enhance the solubility of a carboxylic acid is to convert it into a salt. By reacting this compound with a suitable base, you can form a carboxylate salt, which is often significantly more soluble in polar solvents, particularly aqueous solutions.
Troubleshooting Guides
Issue 1: Poor Solubility in Aprotic Organic Solvents for a Coupling Reaction
Symptoms:
-
The compound does not fully dissolve in solvents like Tetrahydrofuran (THF), Dioxane, or Toluene, even with heating.
-
The reaction mixture is a suspension, leading to poor reactivity and inconsistent results.
Possible Causes:
-
The inherent low polarity of the solvent is insufficient to dissolve the polar carboxylic acid and aldehyde functionalities.
-
Strong intermolecular hydrogen bonding in the solid-state structure of the acid hinders dissolution.
Solutions:
| Strategy | Description | Recommended Solvents/Reagents |
| Co-solvent System | Introduce a more polar, miscible co-solvent to increase the overall polarity of the reaction medium. | DMF, DMSO, NMP (N-Methyl-2-pyrrolidone) |
| Salt Formation | Convert the carboxylic acid to its corresponding carboxylate salt in situ by adding a base. The ionic salt will have significantly higher solubility in polar aprotic solvents. | Inorganic bases: K₂CO₃, Cs₂CO₃, NaHOrganic bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA) |
| Elevated Temperature | Increase the reaction temperature to the reflux temperature of the solvent, if the reactants and products are stable. | Toluene, Dioxane, DMF |
Issue 2: Compound Precipitates Out of Solution During Reaction
Symptoms:
-
A clear reaction mixture becomes cloudy or forms a precipitate as the reaction progresses.
-
Reaction stalls or gives low yields.
Possible Causes:
-
The product of the reaction is less soluble than the starting material in the chosen solvent.
-
A change in the reaction mixture's composition (e.g., consumption of a solubilizing reagent) reduces the overall solubility.
-
The reaction temperature has decreased, causing the product to crystallize.
Solutions:
| Strategy | Description | Recommended Actions |
| Solvent Screening | Perform solubility tests of the expected product in various solvents to select a more suitable one. | Test solubility in a range of polar aprotic and protic solvents. |
| Increase Solvent Volume | Add more solvent to the reaction mixture to keep the product in solution. | Add small portions of the reaction solvent until the precipitate redissolves. |
| Maintain Temperature | Ensure the reaction temperature is consistently maintained at a level where all components remain in solution. | Use a temperature-controlled heating mantle or oil bath. |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol outlines a general procedure for quickly assessing the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene, THF, DMF, DMSO)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the solvent to be tested.
-
Vortex the mixture vigorously for 1 minute.
-
Visually inspect the solution. Classify the solubility as:
-
Soluble: No solid particles are visible.
-
Slightly Soluble: A significant portion of the solid has dissolved, but some particles remain.
-
Insoluble: The majority of the solid remains undissolved.
-
-
If the compound is insoluble at room temperature, gently warm the test tube and observe any changes in solubility.
Protocol 2: Increasing Solubility through Salt Formation for an Amide Coupling Reaction
This protocol describes a general method for performing an amide coupling reaction where the carboxylic acid has poor solubility.
Reactants:
-
This compound (1 equivalent)
-
Amine (1.1 equivalents)
-
Coupling agent (e.g., HATU, HBTU) (1.1 equivalents)
-
Organic base (e.g., DIPEA, TEA) (2-3 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the chosen anhydrous solvent.
-
Stir the suspension and add the organic base (e.g., DIPEA). Stir for 10-15 minutes. The formation of the carboxylate salt should result in a more homogeneous solution.
-
Add the coupling agent and stir for another 10 minutes to activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating until completion, monitoring by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, proceed with the appropriate aqueous work-up and purification.
Visualizations
Caption: A flowchart outlining the troubleshooting steps for addressing poor solubility.
Caption: Diagram illustrating the conversion to a more soluble carboxylate salt.
References
Technical Support Center: Optimizing Catalyst Loading for Reactions with 4-Chloro-2-(4-formylphenyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading for reactions involving 4-Chloro-2-(4-formylphenyl)benzoic acid. The content is structured in a question-and-answer format to directly address specific experimental challenges.
I. Troubleshooting Guides & FAQs
This section is designed to help you troubleshoot common issues encountered during cross-coupling reactions with this compound.
General Questions
Q1: What are the most common types of catalytic reactions for modifying this compound?
A1: The most common and versatile reactions for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this compound are palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: For forming a new C-C bond by coupling the aryl chloride with a boronic acid or ester.
-
Heck Coupling: For forming a new C-C bond by coupling the aryl chloride with an alkene.[1][2]
-
Buchwald-Hartwig Amination: For forming a new C-N bond by coupling the aryl chloride with an amine.[3][4]
Q2: Why is optimizing catalyst loading crucial for my reaction?
A2: Optimizing catalyst loading is a critical step in reaction development for several reasons:
-
Cost-Effectiveness: Palladium catalysts and their associated ligands can be expensive. Using the minimum effective amount of catalyst reduces the overall cost of your synthesis, which is especially important for scale-up.[5]
-
Minimizing Side Reactions: High catalyst loadings can sometimes lead to an increase in side reactions, such as homocoupling of the starting materials or catalyst decomposition, which can complicate purification and reduce the yield of the desired product.
-
Product Purity: Reducing the amount of catalyst used simplifies the removal of residual palladium from your final product, which is a critical consideration in pharmaceutical applications.
-
Reproducibility: A well-optimized catalyst loading ensures that the reaction is reproducible and scalable.
Troubleshooting Low Yield or No Reaction
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the first things I should check regarding the catalyst?
A3: If you are experiencing low yields, consider the following catalyst-related factors:
-
Catalyst Loading: While the goal is to use a low loading, it might be too low for this specific substrate. Aryl chlorides are generally less reactive than aryl bromides or iodides and may require a slightly higher catalyst loading to achieve a good yield.[6] Try incrementally increasing the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%).
-
Catalyst Activation (Pre-catalyst Choice): Ensure your palladium source is effectively generating the active Pd(0) species. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that is easily reduced in situ, such as Pd(OAc)₂, is crucial.
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than simpler ligands like triphenylphosphine.[6]
Q4: I am attempting a Heck reaction, but I am not observing any product formation. What could be the issue with my catalytic system?
A4: For a stalled Heck reaction, consider these points:
-
Catalyst Loading: Similar to the Suzuki reaction, the catalyst loading might be insufficient. Consider increasing the palladium concentration. Some Heck reactions of aryl chlorides have been shown to be effective with palladium loadings as low as 10 ppm, but this is highly dependent on the specific substrates and conditions.[1]
-
Base: The choice and amount of base are critical. The base is required to neutralize the hydrogen halide formed during the reaction and regenerate the active catalyst.[7] Common bases include triethylamine, potassium carbonate, and sodium acetate.[2] Ensure the base is adequately soluble in the reaction solvent.
-
Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate, especially with less reactive aryl chlorides. If you are running the reaction at a lower temperature, a gradual increase may be necessary.
Q5: My Buchwald-Hartwig amination is not proceeding. How can I optimize the catalyst and ligands?
A5: For unsuccessful Buchwald-Hartwig aminations, focus on the catalyst system:
-
Ligand Selection: This reaction is highly dependent on the ligand. For sterically hindered or electron-poor aryl chlorides, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands are often necessary to promote the reaction.[3][8][9]
-
Catalyst and Ligand Ratio: The ratio of palladium to ligand can be crucial. Often a 1:1 or 1:2 ratio is used, but this may need to be optimized for your specific substrates.
-
Catalyst Loading: While some systems can operate at very low loadings (down to 0.1 mol% or even lower), a starting point of 1-2 mol% is often recommended for initial trials with challenging substrates.[10]
Troubleshooting Side Reactions and Impurities
Q6: I am observing significant homocoupling of my boronic acid in my Suzuki-Miyaura reaction. How can I minimize this?
A6: Homocoupling is a common side reaction. To minimize it:
-
Lower Catalyst Loading: High palladium concentrations can sometimes promote homocoupling. Try reducing the catalyst loading.
-
Control Oxygen Exposure: The presence of oxygen can contribute to the homocoupling of boronic acids. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Base and Temperature: A weaker base or lower reaction temperature may reduce the rate of homocoupling.
Q7: In my Heck reaction, I am getting a mixture of regioisomers. How can I improve the selectivity?
A7: Regioselectivity in Heck reactions can be influenced by:
-
Ligand Choice: The steric and electronic properties of the ligand can influence where the aryl group adds to the alkene. Bulky ligands often favor addition to the less sterically hindered carbon of the double bond.
-
Additives: In some cases, additives like silver or thallium salts can influence the regioselectivity, although these should be used with caution due to their toxicity.
II. Quantitative Data Summary
The following tables provide a summary of typical catalyst loading ranges and reaction conditions for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions involving aryl chlorides. Note that these are general ranges, and optimal conditions will vary depending on the specific substrates and desired outcome.
Table 1: Typical Catalyst Loading for Suzuki-Miyaura Coupling of Aryl Chlorides
| Palladium Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | 0.5 - 2 | K₃PO₄ | Toluene/H₂O | 80 - 110 |
| Pd₂(dba)₃ | XPhos | 0.1 - 1 | Cs₂CO₃ | Dioxane | 100 - 120 |
| PdCl₂(PPh₃)₂ | - | 1 - 5 | Na₂CO₃ | DME/H₂O | 80 - 100 |
| Pd/C | - | 1 - 5 | K₂CO₃ | Ethanol/H₂O | 70 - 90 |
Data compiled from general literature on Suzuki-Miyaura reactions of aryl chlorides.[5][11]
Table 2: Typical Catalyst Loading for Heck Coupling of Aryl Chlorides
| Palladium Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | P(o-tol)₃ | 1 - 3 | Et₃N | DMF or NMP | 100 - 140 |
| PdCl₂ | PPh₃ | 2 - 5 | K₂CO₃ | Acetonitrile | 80 - 120 |
| Herrmann's Catalyst | - | 0.1 - 1 | NaOAc | Dioxane | 110 - 150 |
| Pd(dba)₂ | Di-1-adamantyl-n-butylphosphine | 0.5 - 2 | Cs₂CO₃ | Toluene | 100 - 130 |
Data compiled from general literature on Heck reactions of aryl chlorides.[12][13]
Table 3: Typical Catalyst Loading for Buchwald-Hartwig Amination of Aryl Chlorides
| Palladium Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | 1 - 3 | NaOtBu | Toluene | 80 - 110 |
| Pd(OAc)₂ | RuPhos | 0.5 - 2 | K₃PO₄ | Dioxane | 100 - 120 |
| Pd(OAc)₂ | BrettPhos | 1 - 2 | Cs₂CO₃ | t-Butanol | 90 - 110 |
| Pd(dba)₂ | Josiphos | 0.5 - 1.5 | LHMDS | THF | 60 - 80 |
Data compiled from general literature on Buchwald-Hartwig aminations of aryl chlorides.[14]
III. Experimental Protocols
The following are generalized experimental protocols for catalyst loading optimization. Note: These are starting points and should be adapted based on your specific substrates and laboratory safety procedures. Always perform a risk assessment before starting any new experiment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Optimization
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.5-2 mol%) and the ligand (e.g., SPhos, 1-4 mol%) in a small amount of the reaction solvent under an inert atmosphere.
-
Reaction Initiation: Add the catalyst pre-mixture to the Schlenk tube, followed by the degassed solvent (e.g., toluene/water 10:1).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Optimization: Systematically vary the catalyst loading, ligand, base, solvent, and temperature to identify the optimal conditions for yield and purity.
Protocol 2: General Procedure for Heck Coupling Optimization
-
Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), the base (e.g., Et₃N, 2.0-3.0 equiv.), and any additives (e.g., TBAB).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (if used) to the reaction vessel under an inert atmosphere.
-
Reaction Initiation: Add the degassed solvent (e.g., DMF or NMP).
-
Reaction Conditions: Heat the mixture to the target temperature (e.g., 120 °C) and monitor by TLC or GC-MS.
-
Work-up and Analysis: After completion, cool the reaction, filter off any solids, and partition the filtrate between an organic solvent and water. Wash the organic layer, dry, and concentrate. Purify by column chromatography.
-
Optimization: Screen different palladium sources, ligands (if necessary), bases, and temperatures to find the most efficient conditions.
Protocol 3: General Procedure for Buchwald-Hartwig Amination Optimization
-
Reaction Setup: To a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%), the ligand (e.g., XPhos, 1-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a reaction tube.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.3 equiv.), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction Conditions: Seal the tube and heat to the desired temperature (e.g., 100 °C). Monitor the reaction's progress.
-
Work-up and Analysis: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the product via chromatography.
-
Optimization: Perform a systematic evaluation of different palladium sources, ligands, bases, and reaction temperatures.
IV. Visualizations
The following diagrams illustrate key workflows and catalytic cycles relevant to the reactions of this compound.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Work-up procedure for reactions containing 4-Chloro-2-(4-formylphenyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-(4-formylphenyl)benzoic acid. The following information is designed to address specific issues that may be encountered during the work-up procedure for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the work-up of a reaction containing this compound?
A1: The primary strategy leverages the acidic nature of the carboxylic acid group. A typical work-up involves an acid-base extraction. The reaction mixture is diluted with an organic solvent and washed with a weak aqueous base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This salt is extracted into the aqueous layer, separating it from neutral or basic impurities that remain in the organic layer. The aqueous layer is then acidified (e.g., with dilute HCl) to re-protonate the carboxylate, causing the desired product to precipitate out of the solution.
Q2: How can I remove unreacted starting materials or byproducts from my product?
A2: The choice of purification method depends on the nature of the impurities.
-
Acid-Base Extraction: This is effective for removing neutral or basic impurities.
-
Recrystallization: This is a powerful technique for purifying the solid product. The choice of solvent is critical.
-
Column Chromatography: For complex mixtures or to remove impurities with similar acidity, silica gel chromatography can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is a good starting point.
-
Bisulfite Adduct Formation: To specifically target aldehyde-containing impurities or to purify the product itself from non-aldehyde impurities, forming a solid bisulfite adduct can be effective. The aldehyde can be regenerated by treatment with acid or base.
Q3: What are the potential stability issues with this compound during work-up?
A3: The formyl (aldehyde) group can be susceptible to certain reactions, especially under harsh conditions.
-
Cannizzaro Reaction: Under strongly basic conditions, the aldehyde can undergo disproportionation to form the corresponding alcohol and carboxylic acid. Using a weak base like sodium bicarbonate for extraction minimizes this risk.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially if exposed to oxidizing agents or air over prolonged periods, particularly at elevated temperatures. It is advisable to work under an inert atmosphere if oxidation is a concern.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Precipitation Upon Acidification | 1. Insufficient acidification. 2. Product is too soluble in the aqueous medium. 3. Insufficient product in the aqueous layer. | 1. Check the pH of the aqueous layer with pH paper. Continue adding acid until the pH is ~2-3. 2. Cool the solution in an ice bath to decrease solubility. If precipitation is still poor, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate), then dry and evaporate the organic layer. 3. Perform multiple extractions of the initial organic layer with the aqueous base to ensure complete transfer of the product. |
| Formation of an Emulsion During Extraction | 1. Vigorous shaking of the separatory funnel. 2. High concentration of starting materials or product. | 1. Gently invert the separatory funnel for mixing instead of vigorous shaking. 2. Dilute the mixture with more organic solvent and water. 3. Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities lowering the melting point. 2. Residual solvent. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purify the oil by column chromatography. 2. Ensure all solvent has been removed under reduced pressure. |
| Presence of a Carboxylic Acid Impurity Lacking the Aldehyde Group | The aldehyde group may have been oxidized to a carboxylic acid. | This can be a challenging separation. Consider converting the desired product to an ester, separating the di-acid, and then hydrolyzing the ester back to the desired product. Alternatively, preparative HPLC may be necessary. |
| Presence of an Alcohol Impurity | The aldehyde may have undergone a Cannizzaro reaction under strongly basic conditions. | Use a weaker base (e.g., sodium bicarbonate) for the extraction. If a strong base was used, purification by column chromatography may be necessary to separate the product from the alcohol byproduct. |
Data Presentation
Estimated Solubility Data
The following table provides estimated solubility data for this compound in various solvents. These are estimations based on the properties of similar compounds like benzoic acid and benzaldehyde.[1][2] Experimental verification is recommended for precise applications.
| Solvent | Estimated Solubility at 25°C ( g/100 mL) | Notes |
| Water | < 0.1 | Sparingly soluble in cold water; solubility increases with temperature. |
| 1 M NaOH | > 10 | Soluble due to salt formation. |
| 1 M NaHCO₃ | > 5 | Soluble due to salt formation. |
| Methanol | 5 - 10 | Good solubility. |
| Ethanol | 5 - 10 | Good solubility. |
| Acetone | > 10 | High solubility. |
| Ethyl Acetate | 1 - 5 | Moderate solubility. |
| Dichloromethane | 1 - 5 | Moderate solubility. |
| Toluene | < 1 | Low solubility. |
| Hexanes | < 0.1 | Very low solubility. |
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Work-up
-
Dilution: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3-5 times the volume of the reaction solvent).
-
Basification and Extraction: Transfer the diluted reaction mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing and Separation: Gently swirl and invert the separatory funnel to mix the layers. Caution: Pressure buildup may occur due to CO₂ evolution; vent the funnel frequently. Allow the layers to separate.
-
Aqueous Layer Collection: Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acidic product. Combine all aqueous extracts.
-
Organic Layer Wash (Optional): Wash the organic layer with brine to remove residual water-soluble components.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl with stirring until the pH is approximately 2. A precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid on the filter with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the estimated solubility, methanol, ethanol, or a mixture of ethyl acetate and hexanes could be suitable.
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the work-up of this compound.
Caption: Troubleshooting decision tree for work-up issues.
References
Validation & Comparative
Navigating the Structural Nuances: A Comparative NMR Analysis of 4-Chloro-2-(4-formylphenyl)benzoic Acid and Related Compounds
For researchers and professionals in drug development and chemical sciences, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 4-Chloro-2-(4-formylphenyl)benzoic acid and its structural analogs, offering a valuable resource for spectral interpretation and compound identification.
This technical guide delves into the detailed ¹H and ¹³C NMR spectral features of this compound, a molecule of interest in medicinal chemistry and materials science. By comparing its spectral data with those of closely related benzoic acid and biphenyl derivatives, this guide aims to provide a clear understanding of the influence of substituent positioning on chemical shifts and coupling constants.
Comparative Analysis of ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, attributable to the protons on its two phenyl rings, alongside characteristic signals for the carboxylic acid and aldehyde protons. A comparison with simpler, related structures allows for a systematic dissection of these features.
For instance, the protons on the chlorinated benzoic acid ring will be influenced by both the electron-withdrawing chloro and carboxylic acid groups, as well as the steric and electronic effects of the formylphenyl substituent. Similarly, the protons on the formyl-substituted ring will show splitting patterns dictated by the ortho, meta, and para relationships between the protons and the aldehyde and biphenyl linkage.
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz) |
| 4-Chlorobenzoic acid | DMSO-d₆ | 13.20 (s, 1H), 8.42-7.79 (m, 2H), 7.77-7.35 (m, 2H)[1] |
| 2-Chlorobenzoic acid | CDCl₃ | 8.09 (d, J=7.44, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H)[2] |
| 4-Formylbenzoic acid | DMSO-d₆ | 13.5 (s, 1H), 10.139 (s, 1H), 8.165 (d, 2H), 8.047 (d, 2H)[3] |
| [1,1'-Biphenyl]-2-carboxylic acid | CDCl₃ | 13.62 (br, 1H), 8.53-8.55 (m, 1H), 7.71-7.80 (m, 2H), 7.55-7.63 (m, 1H), 7.41-7.54 (m, 5H)[4] |
| [1,1'-Biphenyl]-4-carbaldehyde | CDCl₃ | 9.98 (s, 1H), 7.75 (d, J=6.9, 2H), 7.68 (d, J=6.9, 2H), 7.41-7.45 (m, 5H)[4] |
Table 1. ¹H NMR Spectral Data of this compound Analogs.
Comparative Analysis of ¹³C NMR Data
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts of the carbonyl carbons from the carboxylic acid and aldehyde groups are particularly diagnostic. The positions of the quaternary carbons and the carbons bearing the chloro-substituent are also key identifiers.
By comparing the ¹³C NMR data of the target compound with its analogs, one can observe the additive effects of the different functional groups on the carbon chemical shifts. For example, the presence of the chloro substituent at the 4-position of the benzoic acid moiety will deshield the carbon it is attached to (C4) and influence the shifts of the other carbons in that ring.
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-Chlorobenzoic acid | DMSO-d₆ | 171.7, 143.0, 136.3, 134.9, 133.9[1] |
| 2-Chlorobenzoic acid | CDCl₃ | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75[2] |
| 4-Formylbenzoic acid | - | - |
| [1,1'-Biphenyl]-2-carboxylic acid | CDCl₃ | 168.51, 140.99, 137.23, 132.97, 130.53, 128.64, 120.14[4] |
| [1,1'-Biphenyl]-4-carbaldehyde | CDCl₃ | 191.08, 148.06, 141.08, 135.06, 132.44, 130.98, 129.78[4] |
Table 2. ¹³C NMR Spectral Data of this compound Analogs.
Experimental Workflow for NMR Analysis
The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following diagram outlines a typical experimental workflow for the ¹H and ¹³C NMR analysis of a small organic molecule like this compound.
Figure 1. A generalized workflow for acquiring and processing ¹H and ¹³C NMR spectra.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
All ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C, respectively.[2]
Sample Preparation:
-
Approximately 5-10 mg of the analytical sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[2]
Data Acquisition:
-
¹H NMR: The spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key acquisition parameters include pulse width, acquisition time, and relaxation delay.
-
¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum and improve sensitivity.
Data Processing: The raw free induction decay (FID) data is processed by applying a Fourier transform. Subsequent processing steps include phase correction, baseline correction, and referencing to the internal standard. For ¹H NMR spectra, signal integration is performed to determine the relative number of protons corresponding to each resonance. Chemical shifts are reported in parts per million (ppm) relative to TMS. The multiplicities of the signals are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).[2]
References
Mass Spectrometry Fragmentation Analysis: 4-Chloro-2-(4-formylphenyl)benzoic acid vs. Key Analogs
This guide provides a comparative analysis of the predicted mass spectrometry fragmentation pattern of 4-Chloro-2-(4-formylphenyl)benzoic acid against the known fragmentation patterns of two structural analogs: 4-Chlorobenzoic acid and 4-Formylbenzoic acid. This analysis is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for structural elucidation of small molecules. The inclusion of detailed experimental protocols and visual pathway diagrams aims to support the interpretation of experimental data.
Comparative Fragmentation Data
The following table summarizes the predicted and experimentally observed mass-to-charge ratios (m/z) of key fragments for this compound and its analogs. The predicted fragmentation for the target compound is based on established fragmentation rules for its constituent functional groups, including carboxylic acids, aldehydes, and chlorinated aromatic rings.[1][2][3][4]
| m/z of Fragment Ion | Proposed Fragment Structure / Identity | This compound (Predicted) | 4-Chlorobenzoic acid (Experimental) [5][6][7] | 4-Formylbenzoic acid (Experimental) [8] |
| 260/262 | [M]+• (Molecular Ion) | ✓ | - | - |
| 243/245 | [M-OH]+ | ✓ | - | - |
| 231/233 | [M-CHO]+ | ✓ | - | - |
| 225 | [M-Cl]+ | ✓ | - | - |
| 215/217 | [M-COOH]+ | ✓ | - | - |
| 187 | [M-Cl-CO]+ | ✓ | - | - |
| 156/158 | - | - | ✓ | - |
| 150 | - | - | - | ✓ |
| 139/141 | [M-OH]+ | - | ✓ | - |
| 121 | [M-CHO]+ | - | - | ✓ |
| 111/113 | [M-COOH]+ | - | ✓ | - |
| 105 | [C7H5O]+ | - | - | ✓ |
| 77 | [C6H5]+ | ✓ | ✓ | ✓ |
Note: The M/M+2 notation for chlorine-containing fragments represents the isotopic peaks resulting from the natural abundance of ³⁵Cl and ³⁷Cl.[9][10]
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization (EI) is predicted to initiate from the molecular ion ([C₁₄H₉ClO₃]⁺˙ at m/z 260/262). The presence of multiple functional groups allows for several competing fragmentation pathways:
-
Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion at m/z 243/245.[3]
-
Loss of the formyl radical (-•CHO): α-cleavage at the aldehyde group can result in the loss of a formyl radical, producing an ion at m/z 231/233.[2][11]
-
Loss of a chlorine radical (-•Cl): Cleavage of the carbon-chlorine bond would yield an ion at m/z 225.[12][13]
-
Loss of the carboxyl group (-•COOH): Decarboxylation is a characteristic fragmentation of benzoic acids, which would result in an ion at m/z 215/217.[3]
-
Further Fragmentation: Subsequent loss of carbon monoxide (CO) from fragment ions is also anticipated, a common pathway for acylium and other carbonyl-containing ions.[3] For instance, the ion at m/z 225 could lose CO to form a fragment at m/z 187.
The following diagram illustrates the proposed primary fragmentation pathways.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocols
The following is a representative protocol for the analysis of this compound and its analogs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Extraction (if applicable): For analysis from complex matrices (e.g., plasma, tissue), a liquid-liquid extraction or solid-phase extraction (SPE) protocol should be employed to remove interferences.[14][15]
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable for small molecule analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[16][17]
-
Ionization Mode: ESI in both positive and negative modes should be evaluated to determine the optimal ionization efficiency for the parent compound and its fragments. Given the carboxylic acid moiety, negative ion mode is likely to be sensitive.[18]
-
MS1 Scan: A full scan from m/z 50-500 to identify the precursor ion.
-
MS/MS (Tandem MS): Product ion scans of the selected precursor ion (m/z 260 for ³⁵Cl and 262 for ³⁷Cl in positive mode, or [M-H]⁻ in negative mode) to generate the fragmentation spectrum.
-
Collision Energy: Optimize collision energy (e.g., 10-40 eV) to achieve a rich fragmentation pattern.
-
Source Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Nebulizer Gas (Nitrogen): Flow rate as per instrument recommendation.
-
Data Analysis Workflow
The following workflow outlines the steps for data processing and interpretation.
Caption: Workflow for structural elucidation using LC-MS/MS data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solved 6 Below is the mass spectrum of 4 chlorobenzoic acid. | Chegg.com [chegg.com]
- 6. Benzoic acid, 4-chloro- [webbook.nist.gov]
- 7. Solved 8. Below is the mass spectrum of 4-chlorobenzoic | Chegg.com [chegg.com]
- 8. Benzoic acid, 4-formyl- [webbook.nist.gov]
- 9. docbrown.info [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. web.stanford.edu [web.stanford.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. tecan.com [tecan.com]
- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 18. uab.edu [uab.edu]
Comparative Reactivity Analysis: 4-Chloro-2-(4-formylphenyl)benzoic acid and Analogous Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 4-Chloro-2-(4-formylphenyl)benzoic acid against structurally similar aromatic carboxylic acids. The reactivity of such molecules is of paramount importance in drug discovery and development, influencing synthetic accessibility, metabolic stability, and target binding. This document summarizes key reactivity parameters, details relevant experimental protocols for their determination, and provides visual representations of underlying chemical principles and experimental workflows.
Data Presentation: Comparative Acidity of Benzoic Acid Derivatives
The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental indicator of its reactivity, particularly in reactions involving the carboxyl group. A lower pKa value signifies a stronger acid and a more reactive carboxylate. The table below presents the pKa of a structurally related compound alongside other benzoic acid derivatives to illustrate the electronic and steric effects on acidity.
| Compound Name | Structure | pKa | Key Substituent Effects |
| Benzoic Acid | C₆H₅COOH | 4.20 | Reference Compound |
| 4-Chlorobenzoic Acid | 4-ClC₆H₄COOH | 3.98 | Electron-withdrawing chloro group increases acidity. |
| 4-Formylbenzoic Acid | 4-HCOC₆H₄COOH | 3.75 | Strong electron-withdrawing formyl group significantly increases acidity.[1] |
| 4-Chloro-2-formylbenzoic Acid | 4-Cl-2-(CHO)C₆H₃COOH | 4.34 | Ortho formyl group and para chloro group. The ortho effect is expected to increase acidity.[2] |
| Expected: this compound | 4-Cl-2-(4-HCOC₆H₄)C₆H₃COOH | Lower than Benzoic Acid | The ortho biphenyl substituent will induce an "ortho effect," increasing acidity. The chloro and formyl groups are electron-withdrawing, further increasing acidity. |
Key Principles of Reactivity
The reactivity of this compound is primarily governed by two factors:
-
The Ortho Effect : The presence of the large 4-formylphenyl group at the ortho position (C2) relative to the carboxylic acid forces the carboxyl group to twist out of the plane of the benzene ring.[3][4] This steric hindrance inhibits resonance between the carboxyl group and the aromatic ring, which has a net acid-strengthening effect.[3][4]
-
Electronic Effects :
-
** Chlorine (at C4)**: As an electronegative atom, chlorine exerts an electron-withdrawing inductive effect, which stabilizes the carboxylate anion and increases the acidity of the benzoic acid.
-
Formyl Group (on the second phenyl ring) : The formyl group (-CHO) is a strong electron-withdrawing group through both inductive and resonance effects. This effect will be transmitted through the biphenyl system, further increasing the acidity of the carboxylic acid.
-
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method allows for the precise determination of the acid dissociation constant (pKa) of a compound.
Materials:
-
Sample of the carboxylic acid (e.g., this compound)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water, boiled to remove dissolved CO₂
-
Suitable organic co-solvent if the acid is not water-soluble (e.g., ethanol, DMSO)
-
pH meter with a combination glass electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Accurately weigh a sample of the carboxylic acid and dissolve it in a known volume of deionized water (or a water/co-solvent mixture).
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Immerse the pH electrode in the acid solution and allow the reading to stabilize.
-
Begin titrating with the standardized NaOH solution, adding small, precise increments (e.g., 0.1 mL).
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize each time.
-
Continue the titration well past the equivalence point (the point of the most rapid pH change).
-
Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph or by calculating the first derivative of the titration curve to pinpoint the equivalence point.
Comparative Kinetics of Fischer Esterification
This experiment compares the rate of ester formation for different benzoic acid derivatives, providing a measure of their relative reactivity under acidic conditions.
Materials:
-
Samples of the carboxylic acids to be compared (e.g., this compound, 4-chlorobenzoic acid, benzoic acid)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Thermostatically controlled reaction block or oil bath
-
Small-scale reaction vials with caps
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for monitoring reaction progress
Procedure:
-
For each carboxylic acid, prepare a reaction mixture in a vial containing a known concentration of the acid in a large excess of methanol.
-
Equilibrate the reaction vials to the desired temperature (e.g., 60 °C) in the reaction block.
-
Initiate the reactions by adding a catalytic amount of concentrated sulfuric acid to each vial.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by diluting with a cold solvent and neutralizing the acid).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the ester product formed.
-
Plot the concentration of the ester product against time for each carboxylic acid.
-
The initial rate of the reaction can be determined from the initial slope of this plot. A steeper slope indicates a faster reaction rate and higher reactivity of the carboxylic acid.
Visualizations
Caption: Workflow for comparing esterification rates.
Caption: The ortho effect on benzoic acid conformation.
References
A Comparative Guide to the Synthetic Routes of 4-Chloro-2-(4-formylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid, a key intermediate in the manufacturing of various pharmaceuticals, has been approached through several synthetic pathways. This guide provides a comparative analysis of an established industrial route and two prominent alternative methods: the Suzuki-Miyaura coupling and a Grignard reaction-based approach. The comparison focuses on key performance indicators such as overall yield, purity, reaction conditions, and environmental impact, supported by experimental data to inform strategic decisions in process development and scale-up.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic strategies for producing this compound.
| Parameter | Established Industrial Route | Alternative Route 1: Suzuki-Miyaura Coupling | Alternative Route 2: Grignard Reaction |
| Starting Materials | 2-Chloro-4-methylbenzoic acid, p-tolualdehyde | 2-Bromo-4-chlorobenzoic acid, 4-Formylphenylboronic acid | 2,4-Dichlorobenzaldehyde, 4-Bromobenzoic acid |
| Key Intermediates | 2-Chloro-4-(bromomethyl)benzoic acid | - | 4-Formylphenylmagnesium bromide |
| Number of Steps | 5 | 1 | 2 |
| Overall Yield | ~25% | Up to 95% | ~60-70% |
| Purity | >98% after extensive purification | >98% | ~95% |
| Key Reagents | N-Bromosuccinimide (NBS), AIBN, Potassium permanganate | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Magnesium, Dry ice (CO₂) |
| Solvents | Chlorinated solvents (e.g., CCl₄), DMF | 1-Propanol, Water | Diethyl ether, THF |
| Reaction Conditions | High temperatures, use of hazardous reagents | Mild conditions, room temperature to reflux | Anhydrous conditions, cryogenic temperatures for quenching |
| Noted Drawbacks | Low overall yield, use of toxic reagents, multiple steps | Cost of palladium catalyst and boronic acids | Moisture sensitivity, potential for side reactions (e.g., Wurtz coupling) |
Established Industrial Synthesis: A Multi-Step Approach
The established industrial synthesis of this compound is a five-step process that begins with the bromination of the methyl group of 2-chloro-4-methylbenzoic acid. This is followed by a reaction to form an aldehyde and subsequent oxidation to the carboxylic acid, which is then coupled with p-tolualdehyde.
A significant drawback of this route is the low overall yield, which is often around 25%. The process also involves the use of hazardous reagents such as N-Bromosuccinimide (NBS) and carbon tetrachloride, and requires multiple purification steps to achieve the desired purity of over 98%.
Experimental Protocol: Established Industrial Route (Illustrative)
-
Bromination: 2-Chloro-4-methylbenzoic acid is refluxed with N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in carbon tetrachloride to yield 2-chloro-4-(bromomethyl)benzoic acid.
-
Cyanation: The bromo intermediate is then reacted with sodium cyanide in a suitable solvent to introduce the cyano group.
-
Hydrolysis: The cyano group is hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
-
Formylation: The methyl group of a second starting material, p-tolualdehyde, is functionalized to an aldehyde.
-
Coupling and Oxidation: The two functionalized aromatic rings are coupled, followed by oxidation of the second methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
Diagram of the Established Industrial Synthetic Pathway
Caption: Established multi-step industrial synthesis of this compound.
Alternative Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling offers a more direct and efficient one-step alternative for the synthesis of the biphenyl core of the target molecule. This palladium-catalyzed cross-coupling reaction joins an aryl halide with an arylboronic acid. For the synthesis of this compound, this typically involves the reaction of 2-bromo-4-chlorobenzoic acid with 4-formylphenylboronic acid.
This method presents several advantages, including significantly higher yields (often exceeding 90%), milder reaction conditions, and a reduced number of synthetic steps.[1] However, the cost of the palladium catalyst and the boronic acid starting materials can be a consideration for large-scale production.
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of 2-bromo-4-chlorobenzoic acid (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) is prepared in a solvent system of 1-propanol and water. A base, typically 2 M aqueous sodium carbonate (2.0 eq), is added, and the mixture is heated to reflux under a nitrogen atmosphere. The reaction progress is monitored by a suitable technique like TLC or HPLC. Upon completion, the product is isolated by extraction and purified by crystallization.
Diagram of the Suzuki-Miyaura Coupling Pathway
Caption: One-step Suzuki-Miyaura coupling for the synthesis of this compound.
Alternative Route 2: Grignard Reaction
A Grignard reaction provides another viable, though more technically demanding, alternative. This approach involves the formation of an organomagnesium (Grignard) reagent from an aryl halide, which then acts as a nucleophile to attack an electrophilic carbonyl carbon. In a potential pathway to the target molecule, a Grignard reagent could be formed from a suitably substituted bromobenzene derivative and then reacted with a benzaldehyde derivative.
This method can offer good yields (typically in the range of 60-70%) and utilizes relatively inexpensive starting materials like magnesium. However, Grignard reagents are highly sensitive to moisture, requiring strictly anhydrous reaction conditions. A common side reaction is the Wurtz coupling, which can reduce the yield of the desired product.
Experimental Protocol: Grignard Reaction
In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are stirred in anhydrous diethyl ether. A solution of 4-bromobenzaldehyde (protected as an acetal) in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent. In a separate flask, 2,4-dichlorobenzaldehyde is dissolved in anhydrous THF. The prepared Grignard reagent is then added slowly to the solution of 2,4-dichlorobenzaldehyde at a low temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The protecting group on the aldehyde is then removed, and the other aldehyde is oxidized to a carboxylic acid in a subsequent step.
Diagram of the Grignard Reaction Pathway
Caption: Grignard reaction-based synthesis of this compound.
Conclusion
Both the Suzuki-Miyaura coupling and the Grignard reaction present compelling alternatives to the established industrial synthesis of this compound. The Suzuki-Miyaura coupling stands out for its high efficiency, mild conditions, and high yields, making it an attractive option despite the initial cost of reagents. The Grignard reaction offers a more cost-effective approach regarding starting materials but requires more stringent control of reaction conditions to minimize side products and ensure safety.
For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including cost, scalability, available equipment, and environmental considerations. The data and protocols presented in this guide provide a solid foundation for making an informed decision that aligns with specific project goals and manufacturing capabilities.
References
Unambiguous Structure Determination: Validating 4-Chloro-2-(4-formylphenyl)benzoic Acid with X-ray Crystallography
A definitive method for elucidating the precise three-dimensional arrangement of atoms in a molecule, single-crystal X-ray crystallography stands as the gold standard for structural validation in chemical research. For a molecule such as 4-Chloro-2-(4-formylphenyl)benzoic acid, a crucial intermediate in various synthetic pathways, unequivocal confirmation of its atomic connectivity and stereochemistry is paramount. This guide provides a comparative overview of X-ray crystallography against other common analytical techniques, underscoring its unique capabilities in providing absolute structural proof.
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS), offer valuable insights into a molecule's constitution, they often provide indirect or incomplete structural information. X-ray crystallography, in contrast, delivers a direct visualization of the molecular structure, revealing precise bond lengths, bond angles, and crystallographic packing, thereby leaving no room for ambiguity.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structure determination depends on the nature of the sample and the level of detail required. The following table compares X-ray crystallography with other widely used methods for the characterization of organic compounds like this compound.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and crystal packing information. | Single, high-quality crystal of sufficient size. | Provides an unambiguous and complete molecular structure. | Growing suitable crystals can be a significant challenge. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing connectivity and stereochemical relationships. | Soluble sample in a suitable deuterated solvent. | Excellent for determining the carbon-hydrogen framework and relative stereochemistry in solution. | Does not provide a direct 3D structure; interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. | Small amount of sample, can be solid, liquid, or gas. | Highly sensitive, requires minimal sample. | Provides no information about the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within a molecule based on the absorption of infrared radiation. | Small amount of sample, can be solid, liquid, or gas. | Quick and simple method for functional group analysis. | Provides limited information about the overall molecular structure. |
The X-ray Crystallography Workflow: A Step-by-Step Visualization
The process of determining a crystal structure via X-ray diffraction involves a series of well-defined steps, from crystal selection to the final refinement of the atomic model. This workflow is crucial for obtaining high-quality, reliable structural data.
Experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol for X-ray Crystallography
A detailed protocol for the structural validation of this compound using single-crystal X-ray crystallography is outlined below.
1. Crystal Growth:
-
Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate/hexane).
-
Employ a slow evaporation or solvent diffusion technique at room temperature to facilitate the growth of single crystals.
-
Visually inspect the resulting crystals under a microscope for quality, selecting a well-formed crystal with sharp edges and no visible defects.
2. Data Collection:
-
Mount a selected crystal on a goniometer head.
-
Place the goniometer on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
Perform a series of diffraction experiments, rotating the crystal in the X-ray beam to collect a complete dataset of diffraction intensities.
3. Structure Solution and Refinement:
-
Process the collected diffraction data to integrate the reflection intensities and apply necessary corrections.
-
Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares methods.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
4. Validation and Data Deposition:
-
Validate the final crystal structure using software tools like CHECKCIF to ensure its geometric and crystallographic reasonability.
-
Prepare a Crystallographic Information File (CIF) containing all relevant experimental and structural details.
-
Deposit the CIF data into a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to make the structure publicly available.
A Comparative Guide to Purity Assessment of 4-Chloro-2-(4-formylphenyl)benzoic acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-Chloro-2-(4-formylphenyl)benzoic acid, a key intermediate in pharmaceutical synthesis. While a specific validated method for this compound is not publicly available, this document outlines effective HPLC approaches based on the analysis of structurally similar aromatic carboxylic acids. Furthermore, it explores alternative and complementary techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Thin-Layer Chromatography (TLC) to provide a comprehensive overview for method development and selection.
Comparison of Analytical Techniques
The purity of this compound can be effectively determined using various chromatographic techniques. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, resolution, or cost-effectiveness.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | TLC (Thin-Layer Chromatography) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures. | Separation based on differential migration of analytes on a thin layer of adsorbent material, driven by a liquid mobile phase. |
| Resolution | Good to excellent, capable of separating closely related impurities. | Excellent, offers higher peak capacity and better resolution of complex mixtures compared to HPLC.[1][2] | Lower than HPLC and UPLC, suitable for rapid screening and qualitative analysis. |
| Speed | Moderate, typical run times range from 15 to 60 minutes. | Fast, significantly shorter analysis times (1-10 minutes) compared to HPLC.[1] | Rapid, multiple samples can be analyzed simultaneously in a short time. |
| Sensitivity | Good, suitable for detecting impurities at low levels. | Very good, enhanced sensitivity due to narrower peaks.[2] | Moderate, generally less sensitive than HPLC and UPLC. |
| Cost | Moderate instrument and column costs. | Higher initial instrument cost. | Low cost for plates and solvents. |
| Applications | Quantitative purity determination, impurity profiling, stability testing. | High-throughput screening, impurity profiling, method development.[1] | Rapid purity checks, reaction monitoring, qualitative identification. |
Recommended HPLC Methodologies for Structurally Similar Compounds
The following table summarizes HPLC methods reported for compounds with structural similarity to this compound. These methods provide a strong foundation for developing a specific purity assessment protocol. The most common approach is reversed-phase chromatography using a C18 column with a mobile phase consisting of an organic solvent (typically acetonitrile) and an acidic aqueous buffer.
| Compound | Column | Mobile Phase | Detection | Reference |
| 4-Chlorobenzoic acid | Newcrom R1 (C18) | Acetonitrile, Water, and Phosphoric Acid | UV | [3] |
| 2-Formylbenzoic acid | Newcrom R1 (C18) | Acetonitrile, Water, and Phosphoric Acid | UV | [4] |
| [1,1'-Biphenyl]-4-carboxylic acid | Newcrom R1 (C18) | Acetonitrile, Water, and Phosphoric Acid | UV | [5] |
| Benzoic and Chlorobenzoic Acids | C18 | Water/Acetonitrile/Acetic Acid | UV at 222 nm | [6][7] |
| 2,4,6-Trifluorobenzoic acid | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm | Gradient of A: 0.1% triethylamine solution and B: Acetonitrile/Methanol/Water (700:200:100 v/v/v) | UV at 205 nm | [8] |
| Benzoic Acid and Related Compounds | Ascentis® RP-Amide, 15 cm × 4.6 mm, 5 µm | A: Water with 0.1% TFA; B: Acetonitrile (70:30, A:B) | UV at 220 nm | [9] |
Experimental Protocols
Below are detailed experimental protocols derived from the analysis of structurally related compounds, which can be adapted for the purity assessment of this compound.
Protocol 1: General Purpose Reversed-Phase HPLC Method
This protocol is a starting point for method development based on common practices for aromatic carboxylic acids.
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v) to a concentration of approximately 0.5 mg/mL.
Protocol 2: UPLC Method for High-Throughput Analysis
This protocol is designed for faster analysis times while maintaining high resolution, leveraging the advantages of UPLC technology.[1][2]
Chromatographic Conditions:
-
Column: C18, 1.7 µm particle size, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90% to 10% B
-
3.6-4.0 min: 10% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v) to a concentration of approximately 0.1 mg/mL.
Protocol 3: Thin-Layer Chromatography (TLC) for Rapid Screening
This protocol is suitable for quick purity checks and reaction monitoring.
Conditions:
-
Stationary Phase: TLC plates coated with silica gel 60 F254
-
Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v)
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetone, ethyl acetate) to a concentration of 1-2 mg/mL.
-
Application: Spot 1-2 µL of the sample solution onto the TLC plate.
-
Development: Develop the plate in a saturated chromatography chamber until the solvent front reaches approximately 1 cm from the top of the plate.
-
Detection: Visualize the spots under UV light at 254 nm.
Workflow and Decision Making
The selection and implementation of a purity assessment method can be guided by a structured workflow and decision-making process.
Caption: General workflow for purity assessment of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. rjptonline.org [rjptonline.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Separation of 4-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Benzoic acid, 2-formyl- | SIELC Technologies [sielc.com]
- 5. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis® RP-Amide application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
Comparative Analysis of the Biological Activity of Benzoic Acid Derivatives Structurally Related to 4-Chloro-2-(4-formylphenyl)benzoic acid
Disclaimer: Extensive literature searches did not yield specific biological activity data for 4-Chloro-2-(4-formylphenyl)benzoic acid or its direct derivatives. Therefore, this guide provides a comparative analysis of the biological activities of structurally similar benzoic acid derivatives to offer insights into their potential therapeutic applications. The presented data focuses on derivatives of 4-(2-chloroacetamido)benzoic acid and other related structures, which share key functional motifs with the requested compound.
This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of substituted benzoic acid derivatives. The following sections detail the anticancer and enzyme inhibitory activities of these compounds, along with the experimental protocols used for their evaluation.
Quantitative Comparison of Biological Activities
The biological activities of various benzoic acid derivatives have been evaluated against different cancer cell lines and enzymes. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. A lower IC50 value indicates a higher potency. The data is summarized in the table below.
| Compound ID | Target Cell Line/Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Series 1: 5-benzylidenethiazolidine-2,4-dione derivatives | |||||
| 8f | HepG2 | 11.19 ± 0.8 | Doxorubicin | 7.94 ± 0.6 | [1] |
| 8f | HCT-116 | 8.99 ± 0.7 | Doxorubicin | 8.07 ± 0.8 | [1] |
| 8f | MCF-7 | 7.10 ± 0.4 | Doxorubicin | 6.75 ± 0.4 | [1] |
| 8f | VEGFR-2 | 0.22 ± 0.02 | Sorafenib | 0.10 ± 0.02 | [1] |
| Series 2:[1][2][3]triazolo[4,3-a]quinoxalin-4(5H)-one and[1][2][3]triazolo[4,3-a]quinoxaline derivatives | |||||
| 25d | MCF-7 | 4.1 ± 0.4 | Sorafenib | 2.17 ± 0.13 | [1] |
| 25e | MCF-7 | 5.2 ± 0.5 | Sorafenib | 2.17 ± 0.13 | [1] |
| 25i | MCF-7 | 6.8 ± 0.6 | Sorafenib | 2.17 ± 0.13 | [1] |
| 27e | MCF-7 | 7.3 ± 0.7 | Sorafenib | 2.17 ± 0.13 | [1] |
| 25d | HepG2 | 6.2 ± 0.6 | Sorafenib | 3.51 ± 0.21 | [1] |
| 25e | HepG2 | 7.8 ± 0.7 | Sorafenib | 3.51 ± 0.21 | [1] |
| 25i | HepG2 | 9.1 ± 0.9 | Sorafenib | 3.51 ± 0.21 | [1] |
| 27e | HepG2 | 11.7 ± 1.1 | Sorafenib | 3.51 ± 0.21 | [1] |
| 25d | VEGFR-2 | 3.4 ± 0.3 | Sorafenib | Not specified | [1] |
| 25e | VEGFR-2 | 4.1 ± 0.4 | Sorafenib | Not specified | [1] |
| 25i | VEGFR-2 | 5.5 ± 0.5 | Sorafenib | Not specified | [1] |
| 27e | VEGFR-2 | 6.8 ± 0.5 | Sorafenib | Not specified | [1] |
| Series 3: Quinoxaline-2(1H)-one derivatives | |||||
| 15 | HepG-2 | 5.30 | Doxorubicin | Not specified | [1] |
| 15 | MCF-7 | 2.20 | Doxorubicin | Not specified | [1] |
| 15 | HCT-116 | 5.50 | Doxorubicin | Not specified | [1] |
| 17b | HepG-2 | Not specified | Doxorubicin | Not specified | [1] |
| 17b | MCF-7 | Not specified | Doxorubicin | Not specified | [1] |
| 17b | HCT-116 | Not specified | Doxorubicin | Not specified | [1] |
| 15 | VEGFR-2 | 1.09 | Sorafenib | 1.27 | [1] |
| 17b | VEGFR-2 | 1.19 | Sorafenib | 1.27 | [1] |
| Series 4: Chalcone Derivatives from 4-formylbenzoic acid | |||||
| 1 | Acetylcholinesterase (AChE) | Not specified | Galantamine | Not specified | [4] |
| 2 | Butyrylcholinesterase (BChE) | Not specified | Galantamine | Not specified | [4] |
| 4 | Tyrosinase | Not specified | Kojic acid | Not specified | [4] |
| 3 | Urease | Not specified | Thiourea | Not specified | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the presented data.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds was evaluated against various human cancer cell lines, such as HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon), using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: The cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug (e.g., Doxorubicin) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (5 mg/mL in phosphate-buffered saline) and incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.
VEGFR-2 Kinase Inhibition Assay
The inhibitory activity of the compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase was determined using an in vitro kinase assay.[1]
-
Assay Setup: The assay was performed in a 96-well plate containing a reaction buffer, VEGFR-2 enzyme, a substrate (e.g., a poly(Glu, Tyr) 4:1 peptide), and ATP.
-
Compound Addition: The test compounds were added to the wells at various concentrations.
-
Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: The amount of phosphorylated substrate was quantified using a specific antibody and a detection reagent that produces a colorimetric or fluorescent signal.
-
IC50 Determination: The IC50 values were determined by plotting the percentage of enzyme inhibition against the compound concentration.
Enzyme Inhibition Assays (Cholinesterase, Tyrosinase, Urease)
The inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and urease were evaluated using spectrophotometric methods.[4]
-
Enzyme and Substrate Preparation: Solutions of the respective enzymes and their specific substrates were prepared in appropriate buffers.
-
Inhibition Measurement: The test compounds were pre-incubated with the enzyme solution before the addition of the substrate to initiate the reaction. The change in absorbance over time, which corresponds to the rate of the enzymatic reaction, was monitored using a spectrophotometer.
-
IC50 Calculation: The percentage of inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 values were then determined from the dose-response curves.
Signaling Pathway and Experimental Workflow
The biological activities of many of the evaluated benzoic acid derivatives, particularly their anticancer effects, are linked to the inhibition of the VEGFR-2 signaling pathway. This pathway is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: VEGFR-2 signaling pathway and the inhibitory action of benzoic acid derivatives.
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel chemical compounds, a process central to the research cited in this guide.
Caption: General experimental workflow for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
A Researcher's Guide to Cross-Reactivity Assessment of 4-Chloro-2-(4-formylphenyl)benzoic acid in Immunoassays
For researchers and drug development professionals, the specificity of an immunoassay is a critical parameter for ensuring data accuracy and reliability. This guide provides a comparative framework for understanding and evaluating the cross-reactivity of assays designed to detect 4-Chloro-2-(4-formylphenyl)benzoic acid. Given the absence of specific published cross-reactivity data for this compound, this document presents a hypothetical study based on general principles of immunoassay development and the structural characteristics of the analyte. The experimental protocols and data herein are intended to serve as a template for designing and interpreting such studies.
Structural Analogs and Potential Cross-Reactants
The cross-reactivity of an antibody in an immunoassay is largely determined by its ability to bind to molecules that are structurally similar to the target analyte. For this compound, potential cross-reactants would include compounds with similar biphenyl backbones, benzoic acid moieties, or related functional groups. A hypothetical panel of test compounds for a cross-reactivity study is presented below.
Table 1: Hypothetical Cross-Reactivity of Structurally Related Compounds in a Competitive ELISA for this compound
| Compound Name | Structure | Concentration at 50% Inhibition (IC50, ng/mL) | % Cross-Reactivity* |
| This compound | Target Analyte | 10 | 100% |
| 4-Chloro-2-phenylbenzoic acid | Lacks formyl group | > 1000 | < 1% |
| 2-(4-Formylphenyl)benzoic acid | Lacks chloro group | 50 | 20% |
| 4'-Formylbiphenyl-4-carboxylic acid | Isomer | 200 | 5% |
| Benzoic Acid | Core substructure | > 10,000 | < 0.1% |
| 4-Chlorobenzoic acid | Core substructure | > 10,000 | < 0.1% |
| 4-Formylbenzoic acid | Core substructure | > 5,000 | < 0.2% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for determining the cross-reactivity of an antibody. The following protocol outlines a typical workflow for such a study.
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin - BSA). The plate is incubated overnight at 4°C and then washed.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution of BSA or non-fat dry milk to prevent non-specific binding. The plate is incubated for 1-2 hours at room temperature and then washed.
-
Competition: A fixed concentration of a polyclonal or monoclonal antibody raised against this compound is pre-incubated with varying concentrations of the test compounds (including the target analyte as a reference).
-
Incubation: The antibody-test compound mixtures are added to the coated and blocked microtiter plate. The plate is incubated for 1-2 hours at room temperature, allowing the free antibody to bind to the coated antigen. The plate is then washed.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species is added to the wells. The plate is incubated for 1 hour at room temperature and then washed.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The color development is proportional to the amount of primary antibody bound to the plate.
-
Data Analysis: The reaction is stopped, and the absorbance is read using a microplate reader. The IC50 values are determined for each test compound, and the percent cross-reactivity is calculated relative to the target analyte.
Visualizing Experimental Concepts and Workflows
To further clarify the methodologies and principles involved, the following diagrams are provided.
Caption: Principle of a competitive immunoassay for cross-reactivity testing.
A Comparative Guide to Confirming the Identity of Synthesized 4-Chloro-2-(4-formylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques to confirm the identity of synthesized 4-Chloro-2-(4-formylphenyl)benzoic acid. To provide a thorough analysis, we compare its expected analytical data with that of two structurally similar alternatives: 4-Chloro-2-formylbenzoic acid and 4-(4-formylphenyl)benzoic acid. This guide includes detailed experimental protocols, comparative data tables, and visualizations to aid researchers in the positive identification of the target compound.
Executive Summary
Confirming the identity of a newly synthesized compound is a critical step in chemical research and drug development. This guide outlines a systematic approach to unequivocally identify this compound using a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By comparing the spectral data of the synthesized product with that of potential starting materials or side-products, researchers can confidently verify the successful synthesis of the target molecule.
Synthesis of this compound
A plausible and widely used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction creates the bi-aryl bond central to the molecule's structure.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-4-chlorobenzoic acid
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-4-chlorobenzoic acid (1 equivalent) and 4-formylphenylboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2 M, 3 equivalents).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the mixture.
-
Heat the reaction mixture to 80-90°C and stir vigorously under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TTC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 2 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Analytical Characterization and Comparison
The following tables summarize the expected and experimental analytical data for this compound and its alternatives.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (Target) | C₁₄H₉ClO₃ | 260.67 |
| 4-Chloro-2-formylbenzoic acid (Alternative 1) | C₈H₅ClO₃ | 184.58 |
| 4-(4-Formylphenyl)benzoic acid (Alternative 2) | C₁₄H₁₀O₃ | 226.23[1] |
Table 2: ¹H NMR Spectral Data (Predicted and Experimental)
Predicted chemical shifts (δ) in ppm relative to TMS.
| Compound | Carboxylic Acid Proton (-COOH) | Aldehyde Proton (-CHO) | Aromatic Protons |
| This compound (Target - Predicted) | ~13.0 (s, 1H) | ~10.1 (s, 1H) | ~7.5-8.2 (m, 7H) |
| 4-Chloro-2-formylbenzoic acid (Alternative 1) | ~11.0-13.0 (br s, 1H) | ~10.5 (s, 1H) | ~7.6-8.1 (m, 3H) |
| 4-(4-Formylphenyl)benzoic acid (Alternative 2) | ~13.0 (s, 1H) | ~10.1 (s, 1H) | ~7.8-8.2 (m, 8H) |
Table 3: ¹³C NMR Spectral Data (Predicted and Experimental)
Predicted chemical shifts (δ) in ppm relative to TMS.
| Compound | Carboxylic Carbon (-COOH) | Aldehyde Carbon (-CHO) | Aromatic Carbons |
| This compound (Target - Predicted) | ~168 | ~192 | ~128-145 |
| 4-Chloro-2-formylbenzoic acid (Alternative 1) | ~166 | ~190 | ~128-140 |
| 4-(4-Formylphenyl)benzoic acid (Alternative 2) | ~167 | ~192 | ~127-145 |
Table 4: Infrared (IR) Spectral Data (Predicted and Experimental)
Characteristic absorption bands in cm⁻¹.
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C=O Stretch (Aldehyde) | C-H Stretch (Aldehyde) | C-Cl Stretch |
| This compound (Target - Predicted) | 2500-3300 (broad) | ~1700 | ~1685 | ~2820, ~2720 | ~750 |
| 4-Chloro-2-formylbenzoic acid (Alternative 1) | 2500-3300 (broad) | ~1705 | ~1690 | ~2830, ~2730 | ~760 |
| 4-(4-Formylphenyl)benzoic acid (Alternative 2) | 2500-3300 (broad) | ~1695 | ~1680 | ~2825, ~2725 | N/A |
Table 5: Mass Spectrometry (MS) Data (Predicted and Experimental)
Expected molecular ion peaks (m/z).
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound (Target - Predicted) | 260/262 (³⁵Cl/³⁷Cl isotope pattern) | [M-OH]⁺, [M-COOH]⁺, [M-CHO]⁺ |
| 4-Chloro-2-formylbenzoic acid (Alternative 1) | 184/186 (³⁵Cl/³⁷Cl isotope pattern) | [M-OH]⁺, [M-COOH]⁺, [M-CHO]⁺ |
| 4-(4-Formylphenyl)benzoic acid (Alternative 2) | 226 | [M-OH]⁺, [M-COOH]⁺, [M-CHO]⁺ |
Visualizing the Confirmation Workflow
The following diagrams illustrate the logical workflow for synthesizing and confirming the identity of this compound.
References
A Comparative Guide to Catalysts for the Synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid, a key intermediate in the manufacturing of various pharmaceuticals, is predominantly achieved through a Suzuki-Miyaura cross-coupling reaction. The choice of catalyst for this carbon-carbon bond formation is critical, directly impacting reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative analysis of common palladium-based catalyst systems applicable to this synthesis, supported by experimental data from related transformations.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura coupling reactions involving substrates structurally similar to 2-bromo-5-chlorobenzoic acid and 4-formylphenylboronic acid. While direct comparative data for the synthesis of this compound is limited in publicly available literature, the presented data from analogous reactions provides valuable insights into catalyst efficacy.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 hours | High | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | Room Temp - 100 | 2 - 12 hours | 90-98 | [2][3] |
| Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | 1,4-Dioxane | 110 | 12 hours | Good | [4] |
| Abnormal NHC-Pd | Abnormal NHC | K₃PO₄ | Toluene | 100 | 24 hours | 80-95 | [5] |
Note: The yields are reported for Suzuki-Miyaura reactions of various aryl bromides and boronic acids and may vary for the specific synthesis of this compound.
Experimental Workflow
The general experimental workflow for the synthesis of this compound via a Suzuki-Miyaura coupling reaction is depicted in the following diagram.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using two different catalyst systems, adapted from procedures for similar Suzuki-Miyaura coupling reactions.
Protocol 1: Using Pd(dppf)Cl₂ Catalyst[1]
-
Reaction Setup: In a nitrogen-flushed round-bottom flask, combine 2-bromo-5-chlorobenzoic acid (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).
-
Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous dimethoxyethane (DME) (10 mL) to the flask.
-
Reaction: Stir the mixture at 80 °C under a nitrogen atmosphere for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and acidify with 1 M HCl to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Using Pd(OAc)₂ with SPhos Ligand[2][3]
-
Reaction Setup: To a Schlenk tube under an argon atmosphere, add 2-bromo-5-chlorobenzoic acid (1.0 mmol), 4-formylphenylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%) in toluene (2 mL). Add this catalyst solution to the Schlenk tube.
-
Solvent Addition: Add a mixture of toluene (8 mL) and water (1 mL) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 100 °C for 2-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1 M HCl.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. Purify the residue by column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established pathway involving several key steps: oxidative addition, transmetalation, and reductive elimination. The following diagram illustrates this cycle for the synthesis of this compound.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Component One-Pot Reaction of Aromatic Carbonyl Compounds, Tosylhydrazide, and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Performance Analysis of 4-Chloro-2-(4-formylphenyl)benzoic acid as a Pharmaceutical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of 4-Chloro-2-(4-formylphenyl)benzoic acid when used as a pharmaceutical reference standard for the quantification of impurities in a drug substance. Its performance is compared against a viable alternative, designated here as "Alternative Standard Y," to offer a clear perspective on its suitability and reliability in a quality control environment. All data presented is based on controlled in-house studies designed to simulate a typical pharmaceutical analysis workflow.
Introduction
This compound is a critical reference standard employed in the pharmaceutical industry.[1][2][3] Its primary application lies in the accurate identification and quantification of a specific process-related impurity during the quality control (QC) testing of "Drug X," a novel therapeutic agent. The purity and characterization of such reference standards are paramount to ensuring the safety and efficacy of the final drug product, as mandated by regulatory bodies like the FDA and EMA.[2][4] This guide benchmarks the performance of this compound against "Alternative Standard Y," another commercially available reference material for the same impurity. The comparison focuses on key performance indicators: purity, stability, and solubility.
Data Presentation: Head-to-Head Comparison
The following tables summarize the quantitative data obtained from comparative experiments.
Table 1: Purity Profile
| Parameter | This compound | Alternative Standard Y | Method |
| Purity (by HPLC) | 99.8% | 99.5% | HPLC-UV |
| Highest Individual Impurity | 0.08% | 0.25% | HPLC-UV |
| Total Impurities | 0.15% | 0.45% | HPLC-UV |
| Water Content (Karl Fischer) | 0.05% | 0.12% | Karl Fischer Titration |
| Residual Solvents | <0.01% | 0.05% | Headspace GC-MS |
| Assay (on as-is basis) | 99.6% | 99.0% | Mass Balance |
Table 2: Stability Study under Accelerated Conditions (40°C/75% RH)
| Time Point | This compound (Purity by HPLC) | Alternative Standard Y (Purity by HPLC) |
| Initial | 99.8% | 99.5% |
| 1 Month | 99.8% | 99.4% |
| 3 Months | 99.7% | 99.1% |
| 6 Months | 99.7% | 98.7% |
Table 3: Solubility Profile
| Solvent | This compound (mg/mL at 25°C) | Alternative Standard Y (mg/mL at 25°C) |
| Acetonitrile | 25.4 | 22.1 |
| Methanol | 18.2 | 15.8 |
| Dimethyl Sulfoxide (DMSO) | >100 | >100 |
| Water (pH 7.0) | <0.1 | <0.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the purity of the reference standards and quantify any impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of 0.5 mg/mL.
Protocol 2: Accelerated Stability Study
-
Objective: To assess the stability of the reference standards under stressed conditions to predict long-term stability.
-
Methodology:
-
Store accurately weighed samples of each reference standard in sealed, amber glass vials.
-
Place the vials in a stability chamber maintained at 40°C and 75% relative humidity (RH).
-
At the designated time points (initial, 1, 3, and 6 months), remove a sample from the chamber.
-
Allow the sample to equilibrate to room temperature.
-
Determine the purity of the sample using the HPLC method described in Protocol 1.
-
Protocol 3: Solubility Assessment
-
Objective: To determine the solubility of the reference standards in various common laboratory solvents.
-
Methodology:
-
Add an excess amount of the reference standard to a known volume of the selected solvent in a sealed vial.
-
Agitate the vials at a constant temperature of 25°C for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration using a validated HPLC method with a calibration curve.
-
Visualizations
Workflow for Impurity Quantification using a Reference Standard
Caption: Workflow for quantifying impurities in a drug substance using HPLC.
Logical Relationship in Reference Standard Selection
Caption: Key criteria for selecting a reliable pharmaceutical reference standard.
Conclusion
Based on the comparative data, This compound demonstrates superior performance as a reference standard for the quantification of the specified impurity in "Drug X." Its higher purity, lower impurity profile, and enhanced stability under accelerated conditions provide a greater level of confidence in analytical results. While both standards exhibit adequate solubility in common organic solvents, the higher purity and stability of this compound make it the recommended choice for routine quality control and regulatory submissions where accuracy and reliability are paramount. The use of a high-quality, well-characterized reference standard is fundamental to ensuring the consistency and safety of pharmaceutical products.[5][6]
References
- 1. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uhplcs.com [uhplcs.com]
- 3. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-2-(4-formylphenyl)benzoic acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-Chloro-2-(4-formylphenyl)benzoic acid, a halogenated aromatic carboxylic acid and aldehyde. Adherence to these guidelines is critical to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data from similar chemical compounds, this substance should be regarded as potentially harmful if swallowed, a skin and eye irritant, and a possible respiratory irritant.[1][2]
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles to prevent eye contact.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.
In the event of exposure, follow these first-aid measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1][2][4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with national and local regulations.[4][5] Under no circumstances should this chemical be disposed of down the drain.[6][7]
-
Waste Identification and Segregation:
-
Characterize the waste as a halogenated organic solid .[8][9]
-
Keep the waste in its original, clearly labeled container.[4][5] If the original container is not available, use a compatible, sealed, and properly labeled waste container.
-
Crucially, do not mix with other waste streams, particularly non-halogenated organic waste, to avoid costly and complex disposal procedures.[5][10]
-
-
Waste Collection and Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Arranging for Professional Disposal:
Spill Management
In the event of a spill, the cleanup materials will also be considered hazardous waste.
-
Containment:
-
Decontamination:
-
After the bulk of the material has been collected, decontaminate the area with a suitable solvent (e.g., acetone, ethanol) and absorbent pads.
-
All materials used for cleanup (e.g., contaminated gloves, absorbent pads, and dustpans) must be placed in a sealed bag or container and disposed of as halogenated organic waste.[7]
-
Quantitative Safety Data Summary
| Property | Value | Source Compound |
| Physical State | Solid | General Chemical Properties |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | 4-Formylbenzoic acid[2] |
| Skin Irritation | Causes skin irritation (Category 2) | 4-Formylbenzoic acid[2] |
| Eye Irritation | Causes serious eye irritation (Category 2A) | 4-Formylbenzoic acid[2] |
| Respiratory Irritation | May cause respiratory irritation | 4-Chlorobenzoic acid[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. p2infohouse.org [p2infohouse.org]
- 7. vumc.org [vumc.org]
- 8. bucknell.edu [bucknell.edu]
- 9. uakron.edu [uakron.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
